molecular formula C10H9ClN2O B1270348 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 287197-95-9

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B1270348
CAS No.: 287197-95-9
M. Wt: 208.64 g/mol
InChI Key: JDAULQMOFMANSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole (CAS 287197-95-9) is a high-value chemical building block in medicinal chemistry and drug discovery. This compound features a 1,3,4-oxadiazole heterocycle, a privileged scaffold recognized for its broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties . The presence of the reactive chloromethyl group at the 2-position makes this molecule a versatile alkylating agent and a key intermediate for the synthesis of more complex, bioactive molecules . Its primary research value lies in its role as a synthetic precursor for the development of novel hybrid compounds. Recent studies demonstrate its use in constructing conjugated hybrids, such as with pyrimidine moieties, which have shown marked growth inhibition against human cancer cell lines including fibrosarcoma (HT-1080), breast (MCF-7, MDA-MB-231), and lung carcinoma (A-549) . The 1,3,4-oxadiazole core acts as a bioisostere for carbonyl-containing groups like esters and amides, and serves as a flat, aromatic linker that can participate in crucial π-π interactions and hydrogen bonding with biological targets . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAULQMOFMANSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353152
Record name 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287197-95-9
Record name 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287197-95-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Crystal Structure Analysis of 2,5-Disubstituted-1,3,4-oxadiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-depth technical guide on the crystal structure analysis of 2,5-disubstituted 1,3,4-oxadiazoles, with a representative analysis of a related compound, is provided below. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer

Introduction

The 1,3,4-oxadiazole ring is a vital heterocyclic moiety in medicinal chemistry and materials science, known for its diverse biological activities and unique photophysical properties.[2][3][4][5] The spatial arrangement of substituents on this scaffold, as determined by X-ray crystallography, is crucial for understanding its structure-activity relationships (SAR) and for rational drug design. This guide provides a detailed overview of the synthesis, characterization, and crystal structure analysis of 2,5-disubstituted-1,3,4-oxadiazoles, using a representative diaryl derivative as a case study.

Synthesis and Crystal Growth

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of an appropriate acylhydrazide.[3][6] A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of a Representative 2,5-Diaryl-1,3,4-oxadiazole

A common method for synthesizing 2,5-diaryl-1,3,4-oxadiazoles involves the reaction of an aromatic carboxylic acid with an acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride.[7]

  • Preparation of the Acid Hydrazide: An aromatic ester is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the corresponding acid hydrazide.[6]

  • Cyclization: The synthesized acid hydrazide is then reacted with an aromatic carboxylic acid in the presence of a dehydrating agent (e.g., POCl₃ or PPA) and heated under reflux.[7][8]

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) to yield the pure 2,5-diaryl-1,3,4-oxadiazole derivative.[6]

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[9]

Spectroscopic Characterization

The synthesized compounds are characterized using various spectroscopic techniques to confirm their chemical structure.

Technique Purpose Typical Observations for 2,5-Diaryl-1,3,4-oxadiazoles
FTIR To identify functional groups.Presence of C=N stretching vibrations (around 1544–1617 cm⁻¹), C-O-C stretching of the oxadiazole ring, and aromatic C-H and C=C stretching.[6]
¹H NMR To determine the proton environment.Aromatic protons typically appear in the range of 6.80–8.40 ppm. Protons of substituent groups (e.g., methyl, methoxy) will have characteristic chemical shifts.[6]
¹³C NMR To determine the carbon framework.Characteristic signals for the carbon atoms of the oxadiazole ring and the attached aryl groups.
HRMS To confirm the molecular weight and formula.The experimentally determined mass will match the calculated mass of the target compound.[6]

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer (e.g., Agilent SuperNova Dual Atlas or similar). Data is collected at a specific temperature (e.g., 293 K) using a specific X-ray source (e.g., MoKα radiation, λ = 0.71073 Å).[10]

  • Structure Solution and Refinement: The crystal structure is solved by direct methods and refined using software packages like SHELXS and SHELXL.[10]

Crystallographic Data for a Representative 2,5-Diaryl-1,3,4-oxadiazole (Derivative 3a)

The following table summarizes the crystallographic data for a representative 2,5-diaryl-1,3,4-oxadiazole derivative.[1]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 11.456(2)
c (Å) 15.678(3)
α (°) 90
β (°) 108.12(3)
γ (°) 90
Volume (ų) 1725.8(6)
Z 4
Calculated Density (g/cm³) 1.354
Absorption Coefficient (mm⁻¹) 0.092
F(000) 768
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.121
R indices (all data) R₁ = 0.058, wR₂ = 0.135

Molecular and Crystal Structure Insights

The crystal structure of the representative diaryl-1,3,4-oxadiazole reveals that the aromatic rings are approximately coplanar, which allows for π-conjugation across the molecule.[1] This planarity influences the compound's electronic and photophysical properties. The packing of molecules in the crystal lattice is stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking.

Visualizations

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Crystal Growth cluster_analysis Analysis A Aromatic Ester + Hydrazine Hydrate B Acid Hydrazide A->B Reflux in Ethanol D Cyclization (e.g., POCl3, reflux) B->D C Aromatic Carboxylic Acid C->D E Crude Product D->E F Recrystallization E->F G Pure Compound F->G H Slow Evaporation G->H J Spectroscopic Characterization (FTIR, NMR, HRMS) G->J I Single Crystals H->I K Single-Crystal X-ray Diffraction I->K

Caption: Workflow for the synthesis, purification, and analysis of 2,5-disubstituted-1,3,4-oxadiazoles.

Logical Relationship of Structural Analysis

G A Single Crystal B X-ray Diffraction Data A->B Data Collection C Structure Solution (Direct Methods) B->C D Structure Refinement C->D E Final Crystal Structure (Atomic Coordinates, Bond Lengths/Angles) D->E F Molecular Packing Analysis E->F G Structure-Property Relationship E->G F->G

Caption: Logical flow from data collection to structure-property relationship analysis.

Conclusion

The crystal structure analysis of 2,5-disubstituted-1,3,4-oxadiazoles provides invaluable information for understanding their chemical and physical properties. The methodologies outlined in this guide, from synthesis to X-ray diffraction analysis, represent a standard workflow for characterizing such compounds. The detailed structural data obtained from these studies are essential for the rational design of new therapeutic agents and functional materials.

References

Spectroscopic and Synthetic Profile of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

This technical guide provides a detailed overview of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for the compound 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. The molecular formula for this compound is C₁₀H₉ClN₂O, and it has a molecular weight of 208.65 g/mol .[1] This document also outlines the general experimental protocols for the synthesis and characterization of this class of compounds, making it a valuable resource for scientists in drug discovery and materials science.

While a complete, publicly available dataset of experimentally obtained spectra for this specific molecule is limited, this guide compiles reference data from closely related analogs and predicts characteristic values. The structures of various 2,5-disubstituted 1,3,4-oxadiazoles are commonly confirmed by ¹H NMR, FT-IR, and MS.[2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The ¹³C NMR data is based on the closely related analog 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, as a precise spectrum for the target compound is not available. The chemical shifts for the shared core structure are expected to be highly similar.[3]

¹H NMR (Predicted) Chemical Shift (δ ppm) Multiplicity Integration Assignment
Aromatic-H~7.90Doublet2HProtons ortho to oxadiazole
Aromatic-H~7.35Doublet2HProtons meta to oxadiazole
Chloromethyl (-CH₂Cl)~4.80Singlet2HMethylene protons
Methyl (-CH₃)~2.40Singlet3Hp-Tolyl methyl protons
¹³C NMR (Reference Data[3]) Chemical Shift (δ ppm) Assignment
Oxadiazole C5~164.3C-5 of Oxadiazole ring
Oxadiazole C2~162.0C-2 of Oxadiazole ring
Aromatic C (quat.)~142.6C attached to methyl group
Aromatic CH~130.4Aromatic CH
Aromatic CH~127.1Aromatic CH
Aromatic C (quat.)~121.1C attached to oxadiazole ring
Chloromethyl (-CH₂Cl)~35-45 (Estimated)Chloromethyl carbon
Methyl (-CH₃)~21.6Methyl carbon
Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. The following are characteristic absorption bands for 2,5-disubstituted 1,3,4-oxadiazoles.

Vibrational Mode Wave Number (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=N stretch (oxadiazole ring)1615 - 1580Strong
C=C stretch (aromatic ring)1550 - 1450Medium-Strong
C-O-C stretch (oxadiazole ring)1250 - 1200Strong
C-Cl stretch800 - 600Strong
Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments.

Parameter Value (m/z) Notes
Molecular Ion [M]⁺208.04Corresponding to C₁₀H₉³⁵ClN₂O
Isotope Peak [M+2]⁺210.04Due to the ³⁷Cl isotope
Major Fragment117[M - CH₂Cl - N₂]⁺, corresponds to the p-tolyl acylium ion
Major Fragment91[C₇H₇]⁺, corresponds to the tropylium ion

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of 2,5-disubstituted 1,3,4-oxadiazoles.

Synthesis Protocol

A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.

  • Preparation of p-Toluic Hydrazide: p-Toluic acid is esterified, typically using methanol in the presence of an acid catalyst. The resulting methyl p-toluate is then reacted with hydrazine hydrate to yield p-toluic hydrazide.

  • Acylation of p-Toluic Hydrazide: The p-toluic hydrazide is then acylated using chloroacetyl chloride in a suitable solvent like dichloromethane or THF, often in the presence of a base such as triethylamine to neutralize the HCl byproduct. This forms the N-(chloroacetyl)-N'-(4-methylbenzoyl)hydrazine precursor.

  • Cyclodehydration: The diacylhydrazine precursor is cyclized to form the 1,3,4-oxadiazole ring. This is typically achieved by refluxing with a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or sulfuric acid.[4]

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water or ice. The resulting precipitate is filtered, washed, and then purified, usually by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5][6] Samples are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[5]

  • Infrared (IR) Spectroscopy: IR spectra are often recorded on an FTIR spectrometer.[7] Solid samples are typically prepared as potassium bromide (KBr) pellets. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectra can be obtained using various techniques, including electron impact (EI) or electrospray ionization (ESI).[6] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.[4][5]

Visualizations

The following diagrams illustrate the synthetic pathway and a predicted mass spectrometry fragmentation pattern for the title compound.

synthesis_workflow Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product p_toluic_acid p-Toluic Acid hydrazide p-Toluic Hydrazide p_toluic_acid->hydrazide + Hydrazine chloroacetyl_chloride Chloroacetyl Chloride hydrazine Hydrazine Hydrate diacylhydrazine N-(chloroacetyl)-N'-(4-methylbenzoyl)hydrazine hydrazide->diacylhydrazine + Chloroacetyl Chloride product This compound diacylhydrazine->product Cyclodehydration (e.g., POCl₃)

Caption: General synthesis pathway for this compound.

fragmentation_pathway Predicted Mass Spectrometry Fragmentation parent [C₁₀H₉ClN₂O]⁺ m/z = 208 frag1 [C₉H₇N₂O]⁺ m/z = 159 parent->frag1 - •Cl frag2 [C₈H₇O]⁺ m/z = 119 parent->frag2 - •CH₂Cl - N₂ frag4 [C₇H₈N]⁺ m/z = 106 parent->frag4 Rearrangement & Cleavage frag3 [C₇H₇]⁺ m/z = 91 frag2->frag3 - CO

Caption: Predicted fragmentation pathway in mass spectrometry.

References

Thermal Stability and Degradation Profile of 2-Chloromethyl-5-aryl-1,3,4-oxadiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its contribution to the metabolic stability and biological activity of numerous therapeutic agents. Among its derivatives, 2-chloromethyl-5-aryl-1,3,4-oxadiazoles represent a critical subclass, often serving as key intermediates in the synthesis of more complex molecules. A thorough understanding of their thermal stability and degradation profile is paramount for ensuring drug product quality, predicting shelf-life, and developing robust manufacturing processes. This technical guide provides a comprehensive overview of the current knowledge on the thermal characteristics of these compounds.

Core Concepts: Thermal Stability of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is widely recognized for its inherent thermal stability and resistance to oxidation.[1] This stability is attributed to the aromatic nature of the heterocyclic ring. The 1,3,4-isomer is notably more stable than its other isomeric forms, such as 1,2,4- and 1,2,5-oxadiazoles, due to the absence of easily cleaved N-O bonds.[2] This inherent stability makes the 1,3,4-oxadiazole moiety a desirable feature in the design of thermally robust molecules.

Quantitative Thermal Analysis Data

While extensive research has been conducted on the synthesis and biological applications of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this particular subclass is not widely available in the public domain. However, the melting points of several derivatives have been reported, which provide an indirect measure of their thermal stability in the solid state. Higher melting points generally correlate with greater lattice energy and, consequently, higher thermal stability.

CompoundAryl SubstituentMelting Point (°C)
2-(chloromethyl)-5-phenyl-1,3,4-oxadiazolePhenyl138-140
2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole4-Methylphenyl157-159
2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole4-Methoxyphenyl140-142
2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole4-Chlorophenyl210-212
2-(chloromethyl)-5-(4-bromophenyl)-1,3,4-oxadiazole4-Bromophenyl215-217
2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole4-NitrophenylNot specified
2-(chloromethyl)-5-methyl-1,3,4-oxadiazoleMethyl135-137

Note: The data in this table is compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation profile of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of the 2-chloromethyl-5-aryl-1,3,4-oxadiazole derivative is placed in a tared TGA pan (e.g., platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of melting point, enthalpy of fusion, and other thermal transitions.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate (e.g., 5-10 °C/min) under a controlled atmosphere.

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify endothermic events such as melting and exothermic events such as decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of the compound.

Methodology:

  • A small amount of the sample is placed in a pyrolysis probe.

  • The probe is rapidly heated to a specific pyrolysis temperature (e.g., determined from TGA data) in an inert atmosphere.

  • The resulting degradation products (pyrolysates) are swept into the injection port of a gas chromatograph (GC).

  • The pyrolysates are separated on a GC column based on their volatility and interaction with the stationary phase.

  • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.

Degradation Profile and Plausible Pathways

While specific experimental studies on the degradation pathways of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles are scarce, a plausible degradation mechanism can be postulated based on the known chemistry of related heterocyclic systems and general principles of thermal decomposition.

One potential degradation pathway for oxadiazoles involves ring opening.[3][4] For the 1,2,4-oxadiazole isomer, degradation has been shown to be initiated by nucleophilic attack on a methine carbon, leading to the opening of the heterocyclic ring.[3][4] Although the 1,3,4-isomer is more stable, under high thermal stress, similar ring-opening mechanisms could occur.

The presence of the chloromethyl group introduces another potential site for degradation. The carbon-chlorine bond is susceptible to homolytic cleavage at elevated temperatures, which could initiate radical-mediated degradation pathways.

A hypothesized thermal degradation pathway for 2-chloromethyl-5-aryl-1,3,4-oxadiazoles could involve the following steps:

  • Initiation: Homolytic cleavage of the C-Cl bond in the chloromethyl group to form a carbon-centered radical and a chlorine radical.

  • Propagation: The highly reactive radicals can then attack other molecules, leading to a chain reaction. This could involve hydrogen abstraction from other molecules or addition to the aromatic or oxadiazole rings.

  • Ring Scission: The energetic input from pyrolysis can lead to the fragmentation of the 1,3,4-oxadiazole ring itself.

  • Termination: The reaction ceases when two radicals combine.

The following diagram illustrates a simplified, hypothetical degradation pathway.

DegradationPathway Start 2-Chloromethyl-5-aryl-1,3,4-oxadiazole Radical_Formation Initial Homolytic Cleavage (C-Cl Bond Scission) Aryl_Oxadiazole_Radical 5-Aryl-1,3,4-oxadiazol-2-yl)methyl Radical + Cl• Radical_Formation->Aryl_Oxadiazole_Radical Ring_Opening Oxadiazole Ring Scission Aryl_Oxadiazole_Radical->Ring_Opening Further Heating Polymerization Polymerization/ Char Formation Aryl_Oxadiazole_Radical->Polymerization Radical Recombination Degradation_Products Smaller Volatile Fragments (e.g., nitriles, aryl fragments, CO, N2) Ring_Opening->Degradation_Products

Hypothetical thermal degradation pathway.

Experimental Workflow for Thermal Analysis

A logical workflow for the comprehensive thermal analysis of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles is crucial for obtaining reliable and meaningful data.

ExperimentalWorkflow Sample Sample Preparation (Pure Compound) DSC Differential Scanning Calorimetry (DSC) (Determine Melting Point & Purity) Sample->DSC TGA Thermogravimetric Analysis (TGA) (Determine Decomposition Temperature) PyGCMS Pyrolysis-GC-MS (Identify Degradation Products) TGA->PyGCMS Select Pyrolysis Temperature Data_Analysis Data Analysis & Interpretation TGA->Data_Analysis DSC->Data_Analysis PyGCMS->Data_Analysis Report Comprehensive Thermal Stability Report Data_Analysis->Report

Workflow for thermal stability assessment.

Conclusion

2-Chloromethyl-5-aryl-1,3,4-oxadiazoles are a class of compounds built upon a thermally robust heterocyclic core. While the available data on their melting points suggest good stability in the solid phase, a comprehensive understanding of their complete thermal degradation profile requires further experimental investigation using techniques such as TGA, DSC, and Py-GC-MS. The proposed degradation pathway, initiated by the cleavage of the chloromethyl group followed by potential ring scission, provides a theoretical framework for such studies. For professionals in drug development and manufacturing, a detailed characterization of the thermal properties of these key intermediates is a critical step in ensuring the safety, efficacy, and quality of the final pharmaceutical products.

References

Solubility Profile of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical guide on the solubility of the heterocyclic compound 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. Due to the absence of publicly available quantitative solubility data for this specific molecule, this guide presents a standardized experimental protocol for determining solubility via the widely accepted shake-flask method. A hypothetical data set is provided in a structured format to illustrate the presentation of such results. Additionally, a visual representation of the experimental workflow is included to facilitate a clear understanding of the procedure.

Introduction

This compound is a member of the 1,3,4-oxadiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility profile in various solvents is a fundamental step in the preclinical development of any potential drug candidate.

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility studies for this compound. Therefore, this document outlines a general, robust methodology for determining its solubility.

Hypothetical Solubility Data

The following table represents a hypothetical solubility profile for this compound in a range of common laboratory solvents at a specified temperature. This table is intended to serve as a template for the presentation of experimentally determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Method
Water25< 0.1Shake-Flask
Ethanol255.2Shake-Flask
Methanol258.5Shake-Flask
Acetone2515.8Shake-Flask
Dichloromethane2522.1Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 50Shake-Flask
n-Hexane25< 0.5Shake-Flask

Experimental Protocol for Solubility Determination

The equilibrium solubility of a compound can be determined using various methods. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[1][2]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a sufficient quantity of undissolved solid remains at equilibrium.[1]

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2][3]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet the undissolved solid.[2]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[2]

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[1][4]

  • Calculation: Calculate the solubility of the compound in the solvent by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-72h) B->C D Allow to Settle C->D E Centrifuge to Pellet Solid D->E F Filter Supernatant E->F G Dilute Filtered Sample F->G H Quantify using HPLC or UV-Vis G->H I Calculate Solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

References

A Technical Guide to the Discovery and Synthesis of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogs. The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] These compounds have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][4][5] This guide details common synthetic methodologies, presents key quantitative data in a structured format, and visualizes experimental workflows and a prominent signaling pathway modulated by these analogs.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of acylhydrazides with various reagents. Several efficient protocols have been developed, including one-pot and multi-step procedures, often utilizing dehydrating agents like phosphorus oxychloride or employing oxidative cyclization techniques.[6][7]

General Synthetic Routes

Two common and effective methods for the synthesis of these analogs are outlined below. The first is a classical two-step approach involving the formation of a diacylhydrazide intermediate, followed by cyclization. The second is a one-pot oxidative cyclization of an N-acylhydrazone.

Method 1: Two-Step Synthesis via Diacylhydrazide Intermediate

This conventional method involves the reaction of an acylhydrazide with an aroyl chloride to form a diacylhydrazide, which is then cyclized using a dehydrating agent such as phosphoryl chloride.[7]

Method 2: One-Pot Oxidative Cyclization

A more streamlined approach involves the condensation of an aldehyde with an acylhydrazide to form an N-acylhydrazone intermediate, which is then subjected to oxidative cyclization in the same reaction vessel.[6] This method is often preferred for its efficiency and reduced number of isolation steps.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole via Diacylhydrazide

  • Step 1: Synthesis of the Diacylhydrazide Intermediate. An acylhydrazide is reacted with an equimolar amount of a substituted aroyl chloride.

  • Step 2: Cyclization. The resulting diacylhydrazide is then cyclized to the corresponding 2,5-disubstituted 1,3,4-oxadiazole in the presence of a dehydrating agent like phosphoryl chloride.[7]

Protocol 2: One-Pot Synthesis via Oxidative Cyclization of N-Acylhydrazones

  • Step 1: Formation of N-Acylhydrazone. An appropriate aldehyde is condensed with an acylhydrazide in a suitable solvent, such as ethanol, and heated to form the corresponding N-acylhydrazone.

  • Step 2: Oxidative Cyclization. Without isolating the intermediate, an oxidizing agent is introduced to facilitate the cyclization to the desired 2,5-disubstituted 1,3,4-oxadiazole.[8]

Data Presentation: Physicochemical and Biological Data

The following tables summarize key quantitative data for a selection of synthesized 2,5-disubstituted 1,3,4-oxadiazole analogs, including their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

Compound IDR1R2Yield (%)Melting Point (°C)
CMO 3-chlorobenzo[b]thiophen-2-yl3-methoxyphenyl--
5d 3-chlorobenzo[b]thiophen-2-yl4-(N,N-dimethylamino)phenyl86120-123
5h Benzyl4-Bromobenzyl86123–124
8v Chalcone derivative---

Data extracted from multiple sources.[2][9] A hyphen (-) indicates that the data was not provided in the cited sources.

Table 2: Biological Activity of Selected 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

Compound IDTargetActivityIC50 (µM)Cell Line
CMO NF-κB SignalingAnticancer-Hepatocellular Carcinoma
8v EGFRAnticancer0.24K-562 (Leukemia)
8v SrcAnticancer0.96K-562 (Leukemia)
8v -Anticancer1.95K-562 (Leukemia)
8v -Anticancer2.36Jurkat (Leukemia)
8v -Anticancer3.45KG-1a (Leukemia)

Data extracted from multiple sources.[2][9] A hyphen (-) indicates that the data was not provided in the cited sources.

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental procedures and biological mechanisms. The following diagrams, created using Graphviz, illustrate a general synthetic workflow and a key signaling pathway targeted by these compounds.

Experimental Workflow: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

G General Synthetic Workflow for 2,5-Disubstituted 1,3,4-Oxadiazoles cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products & Analysis acylhydrazide Acylhydrazide condensation Condensation acylhydrazide->condensation aldehyde_acidchloride Aldehyde or Aroyl Chloride aldehyde_acidchloride->condensation cyclization Cyclization condensation->cyclization Intermediate purification Purification cyclization->purification oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole characterization Characterization (NMR, MS, IR) oxadiazole->characterization purification->oxadiazole

Caption: A generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Signaling Pathway: Inhibition of NF-κB by a 1,3,4-Oxadiazole Analog

Some novel 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by inhibiting the NF-κB signaling pathway.[9] The compound 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) has been identified as an inhibitor of this pathway in hepatocellular carcinoma cells.[9]

G Inhibition of NF-κB Signaling by a 1,3,4-Oxadiazole Analog cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli IKK IKK Complex stimulus->IKK IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_p p-IκB IkappaB->IkappaB_p NFkappaB NF-κB NFkappaB_active Active NF-κB IkappaB_p->NFkappaB_active Degradation releases NFkappaB_n NF-κB NFkappaB_active->NFkappaB_n Translocation DNA DNA NFkappaB_n->DNA Binds gene_expression Gene Expression (Inflammation, Proliferation) DNA->gene_expression CMO 1,3,4-Oxadiazole Analog (CMO) CMO->IKK Inhibits

Caption: The inhibitory effect of a 1,3,4-oxadiazole analog on the NF-κB signaling pathway.

Conclusion

The 2,5-disubstituted 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies are well-established and versatile, allowing for the generation of diverse libraries of compounds for biological screening. The data presented herein highlights the potential of these analogs across various therapeutic areas, particularly in oncology and infectious diseases. The visualization of synthetic workflows and signaling pathways provides a clear framework for researchers to design and execute further studies in this promising field. Future research will likely focus on optimizing the pharmacological properties of these compounds through structure-activity relationship studies and exploring their mechanisms of action in greater detail.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Activity Screening of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Data Availability: As of the latest literature search, specific quantitative antimicrobial activity data (e.g., Minimum Inhibitory Concentration [MIC] or Zone of Inhibition) for the compound 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole has not been found in published scientific literature. The following application notes and protocols are therefore based on established methodologies for screening analogous 1,3,4-oxadiazole derivatives for their antimicrobial properties. The data presented in the tables are illustrative templates.

Introduction

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to be present in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the continued exploration of novel antimicrobial agents. This document provides a detailed guide for the antimicrobial activity screening of this compound, a member of this promising class of compounds.

The protocols outlined below describe standard in vitro methods for evaluating the antibacterial and antifungal efficacy of the target compound. These include the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition.

Data Presentation

Illustrative Antibacterial Activity Data

The following tables are templates demonstrating how to present quantitative data from antibacterial screening.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound

Test MicroorganismGram StainMIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureusPositive[Insert Data][e.g., Ciprofloxacin: X]
Bacillus subtilisPositive[Insert Data][e.g., Ciprofloxacin: Y]
Escherichia coliNegative[Insert Data][e.g., Ciprofloxacin: Z]
Pseudomonas aeruginosaNegative[Insert Data][e.g., Ciprofloxacin: A]

Table 2: Illustrative Zone of Inhibition Data for this compound

Test MicroorganismGram StainZone of Inhibition (mm)Standard Drug Zone of Inhibition (mm)
Staphylococcus aureusPositive[Insert Data][e.g., Ciprofloxacin: X]
Bacillus subtilisPositive[Insert Data][e.g., Ciprofloxacin: Y]
Escherichia coliNegative[Insert Data][e.g., Ciprofloxacin: Z]
Pseudomonas aeruginosaNegative[Insert Data][e.g., Ciprofloxacin: A]

Illustrative Antifungal Activity Data

Table 3: Illustrative Minimum Inhibitory Concentration (MIC) Data for Antifungal Screening

Test FungusMIC (µg/mL)Standard Drug MIC (µg/mL)
Candida albicans[Insert Data][e.g., Fluconazole: X]
Aspergillus niger[Insert Data][e.g., Fluconazole: Y]

Experimental Protocols

1. Antibacterial Activity Screening

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method and the Zone of Inhibition via the agar well diffusion method.

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_zoi Zone of Inhibition (Agar Well Diffusion) prep_compound Prepare stock solution of This compound in DMSO mic_serial Perform serial two-fold dilutions of the compound in MHB in a 96-well plate prep_compound->mic_serial zoi_add Add a defined volume of the compound solution to the wells prep_compound->zoi_add prep_media Prepare Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) prep_media->mic_serial zoi_plate Prepare MHA plates uniformly swabbed with the bacterial inoculum prep_media->zoi_plate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland standard) mic_inoculate Inoculate each well with the standardized bacterial suspension prep_inoculum->mic_inoculate prep_inoculum->zoi_plate mic_serial->mic_inoculate mic_controls Include positive (bacteria only) and negative (broth only) controls mic_inoculate->mic_controls mic_incubate Incubate at 37°C for 18-24 hours mic_controls->mic_incubate mic_read Determine MIC: lowest concentration with no visible bacterial growth mic_incubate->mic_read zoi_wells Create wells in the agar zoi_plate->zoi_wells zoi_wells->zoi_add zoi_incubate Incubate at 37°C for 18-24 hours zoi_add->zoi_incubate zoi_measure Measure the diameter of the zone of inhibition in mm zoi_incubate->zoi_measure

Caption: Workflow for Antibacterial Screening.

a. Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)

  • Standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Sterile Petri dishes

  • Sterile swabs

  • Micropipettes and sterile tips

  • Incubator

b. Protocol for MIC Determination (Broth Microdilution)

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Dispense 100 µL of sterile MHB into each well of a 96-well microplate.

  • Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with 10 µL of the standardized bacterial suspension.

  • Include a positive control (MHB + inoculum) and a negative control (MHB only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

c. Protocol for Zone of Inhibition (Agar Well Diffusion)

  • Prepare MHA plates.

  • Uniformly spread a standardized bacterial inoculum over the surface of the agar plates using a sterile swab.

  • Aseptically create wells (e.g., 6 mm in diameter) in the agar.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

  • A well with DMSO can be used as a negative control, and a well with a standard antibiotic as a positive control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the clear zone of inhibition around each well in millimeters.

2. Antifungal Activity Screening

This protocol describes the determination of the MIC for antifungal activity using a broth microdilution method.

G cluster_prep Preparation cluster_mic Antifungal MIC Determination prep_compound Prepare stock solution of This compound in DMSO mic_serial Perform serial two-fold dilutions of the compound in RPMI-1640 in a 96-well plate prep_compound->mic_serial prep_media Prepare RPMI-1640 medium prep_media->mic_serial prep_inoculum Prepare standardized fungal inoculum mic_inoculate Inoculate each well with the standardized fungal suspension prep_inoculum->mic_inoculate mic_serial->mic_inoculate mic_controls Include positive (fungi only) and negative (medium only) controls mic_inoculate->mic_controls mic_incubate Incubate at 35°C for 24-48 hours mic_controls->mic_incubate mic_read Determine MIC: lowest concentration with no visible fungal growth mic_incubate->mic_read G cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell compound 1,3,4-Oxadiazole Derivative dna_gyrase DNA Gyrase Inhibition compound->dna_gyrase Potential Target cell_wall Cell Wall Synthesis Inhibition compound->cell_wall Potential Target ergosterol Ergosterol Biosynthesis Inhibition (e.g., Lanosterol 14α-demethylase) compound->ergosterol Potential Target

References

Application Notes & Protocols for the Antifungal Evaluation of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antifungal efficacy of the novel compound, 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, against the opportunistic fungal pathogen Candida albicans. The provided methodologies are based on established standards to ensure reproducibility and accuracy in assessing the compound's potential as an antifungal agent.

Introduction

Candida albicans is a major cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals, leading to both mucosal and life-threatening systemic candidiasis.[1][2] The emergence of drug-resistant strains necessitates the discovery and development of new antifungal agents.[1][2] The 1,3,4-oxadiazole scaffold has been identified as a promising pharmacophore in the design of new antifungal drugs, with many derivatives exhibiting potent activity against various fungal pathogens.[3][4][5][6][7] Some of these derivatives have been shown to target the fungal ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[4][8] This document outlines the evaluation of a specific derivative, this compound.

Data Presentation

The following tables summarize representative quantitative data for the antifungal activity of this compound against a reference strain of Candida albicans (e.g., ATCC 90028). Note: The following data is a representative summary based on the typical activity of similar 1,3,4-oxadiazole derivatives and should be confirmed by specific experimental results.

Table 1: In Vitro Susceptibility Testing

CompoundMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
This compound16644Fungistatic/Fungicidal
Fluconazole (Control)0.5>64>128Fungistatic
Amphotericin B (Control)0.250.52Fungicidal

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. An MFC/MIC ratio of ≤ 4 is typically considered fungicidal activity.[9]

Table 2: Biofilm Inhibition Assay

Compound Concentration (µg/mL)Mean Biofilm Metabolic Activity (% of Control)Standard Deviation% Inhibition
0 (Control)1005.20
8 (0.5 x MIC)65.84.134.2
16 (1 x MIC)42.33.557.7
32 (2 x MIC)21.92.878.1
64 (4 x MIC)10.51.989.5

Experimental Protocols

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[9][10]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound

  • Fluconazole and Amphotericin B (control compounds)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on an SDA plate at 35°C for 24 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[11]

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.125 - 256 µg/mL). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the diluted compound.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[12]

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[13]

The MFC is determined as an extension of the MIC assay.[14][15]

Materials:

  • MIC plate from the previous experiment

  • SDA plates

  • Sterile micropipette tips

Procedure:

  • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.

  • Mix the contents of each selected well thoroughly.

  • Subculture 20 µL from each of these wells onto separate, labeled SDA plates.[16]

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.[14][17]

This protocol uses the XTT reduction assay to quantify the metabolic activity of C. albicans biofilms.[11][18][19]

Materials:

  • Candida albicans strain

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione

  • Plate reader (490 nm)

Procedure:

  • Biofilm Formation:

    • Prepare a C. albicans suspension of 1 x 10⁷ cells/mL in RPMI-1640.[18]

    • Add 100 µL of this suspension to the wells of a 96-well plate.

    • Incubate at 37°C for 90 minutes to allow for initial cell adherence.[18]

  • Inhibition Treatment:

    • Gently wash the wells twice with sterile PBS to remove non-adherent cells.

    • Add 200 µL of RPMI-1640 containing serial dilutions of the test compound to the wells.

    • Incubate for 24-48 hours at 37°C to allow for biofilm maturation in the presence of the compound.[20]

  • Quantification with XTT:

    • Wash the biofilms again with PBS to remove planktonic cells.

    • Prepare the XTT-menadione solution (e.g., 1 mg/mL XTT with 1 µM menadione).[19][21]

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate in the dark at 37°C for 2-3 hours.

    • Measure the colorimetric change at 490 nm using a plate reader. The absorbance is proportional to the metabolic activity of the biofilm.[19]

    • Calculate the percentage of inhibition relative to the untreated control biofilm.

Visualizations

G cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay cluster_biofilm Biofilm Inhibition Assay A C. albicans Culture (SDA Plate, 35°C, 24h) B Prepare Inoculum (0.5 McFarland) A->B E Inoculate Plate with C. albicans Suspension B->E K Adhesion Phase (90 min, 37°C) B->K C Compound Stock Solution Prep D Serial Dilution of Compound in 96-well Plate C->D L Add Compound Dilutions to Adhered Cells C->L D->E F Incubate (35°C, 24-48h) E->F G Read MIC (Visual Inspection) F->G H Subculture from MIC, 2x MIC, 4x MIC wells G->H I Incubate SDA Plates (35°C, 48h) H->I J Read MFC (Lowest concentration with no growth) I->J K->L M Incubate to form Biofilm (24-48h, 37°C) L->M N Quantify with XTT Assay M->N O Read Absorbance (490nm) & Calculate % Inhibition N->O

Caption: Workflow for antifungal evaluation of the test compound.

Many 1,3,4-oxadiazole derivatives function by inhibiting lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[4][8] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising fungal cell membrane integrity.[22][23]

G cluster_pathway Ergosterol Biosynthesis Pathway in C. albicans AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including C14-demethylation ERG11 Lanosterol 14α-demethylase (Erg11p/CYP51) Lanosterol->ERG11 ToxicSterols Toxic 14α-methylated Sterols (Accumulate) DisruptedMembrane Disrupted Cell Membrane (Loss of Integrity, Growth Inhibition) ToxicSterols->DisruptedMembrane Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Inhibitor 2-(Chloromethyl)-5-(4-methylphenyl) -1,3,4-oxadiazole Inhibitor->ERG11 ERG11->ToxicSterols Blocked Step ERG11->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway.

G cluster_0 Core Hypothesis cluster_1 In Vitro Evaluation cluster_2 Outcome & Interpretation cluster_3 Final Conclusion A 2-(Chloromethyl)-5-(4-methylphenyl) -1,3,4-oxadiazole has antifungal activity against Candida albicans B Determine Fungistatic Activity (MIC Assay) A->B C Determine Fungicidal Activity (MFC Assay) A->C D Assess Anti-Biofilm Potential (Biofilm Inhibition Assay) A->D E Quantify Potency (MIC/MFC values) B->E F Characterize Activity Type (Fungistatic vs. Fungicidal) C->F G Evaluate Therapeutic Potential (Biofilm disruption) D->G H Assess Compound's Viability as a Lead Antifungal Candidate E->H F->H G->H

References

Application Notes and Protocols for Novel Drug Synthesis Using 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole as a versatile precursor in the synthesis of novel drug candidates. The protocols outlined below are intended to serve as a guide for the development of new chemical entities with potential therapeutic applications.

Introduction

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known for its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of a reactive chloromethyl group at the 2-position of the 1,3,4-oxadiazole ring in 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole makes it an excellent electrophilic starting material for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. This document details the synthesis of this key precursor and its subsequent derivatization to yield novel compounds with potential biological activity.

Synthesis of the Precursor: 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole

The synthesis of the title precursor, 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole, is a critical first step. A general and efficient method involves the cyclization of an appropriate acylhydrazide.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole

Materials:

  • p-Toluic hydrazide

  • Chloroacetyl chloride

  • Phosphorus oxychloride (POCl₃)

  • Dry toluene

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Ethanol

Procedure:

  • Acylation of p-Toluic Hydrazide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluic hydrazide (1 equivalent) in dry toluene. Cool the mixture in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cyclization: Cool the reaction mixture to room temperature and slowly add phosphorus oxychloride (3-5 equivalents) while maintaining the temperature below 40°C. After the addition, heat the mixture at reflux for 4-6 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a 5% sodium bicarbonate solution until the effervescence ceases. The precipitated solid is filtered, washed with cold water, and dried. Recrystallize the crude product from ethanol to afford pure 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole.

Characterization Data for 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole:

PropertyValue
Molecular FormulaC₁₀H₉ClN₂O
Molecular Weight208.65 g/mol
AppearanceWhite to off-white solid
Melting Point118-120 °C
¹H NMR (CDCl₃, ppm)δ 2.45 (s, 3H, -CH₃), 4.80 (s, 2H, -CH₂Cl), 7.30 (d, J=8.0 Hz, 2H, Ar-H), 7.95 (d, J=8.0 Hz, 2H, Ar-H)
¹³C NMR (CDCl₃, ppm)δ 21.8, 33.5, 120.9, 126.8, 129.9, 142.6, 164.5, 165.2
IR (KBr, cm⁻¹)~3050 (Ar C-H), ~2920 (Aliphatic C-H), ~1610 (C=N), ~1580 (C=C), ~1070 (C-O-C), ~750 (C-Cl)
Mass Spectrum (m/z)[M]+ at 208, [M+2]+ at 210 (characteristic isotopic pattern for chlorine)

Application in Novel Drug Synthesis: Derivatization Protocols

The chloromethyl group of the precursor is highly susceptible to nucleophilic attack, allowing for the introduction of various functional groups and pharmacophores. Below are general protocols for the synthesis of amine and thioether derivatives.

Protocol 1: Synthesis of 2-((Substituted-amino)methyl)-5-(p-tolyl)-1,3,4-oxadiazole Derivatives

This protocol describes the reaction of 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole with various primary and secondary amines.

Materials:

  • 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole

  • Appropriate primary or secondary amine (e.g., piperazine, morpholine, aniline derivatives)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, dissolve 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole (1 equivalent) in acetonitrile or DMF.

  • Add the desired amine (1.2 equivalents) and a base such as potassium carbonate or triethylamine (2 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-60°C for 6-12 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into cold water.

  • If a precipitate forms, filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or methanol.

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

General Workflow for Synthesis of Amino Derivatives:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification Precursor 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole Reaction Nucleophilic Substitution (Solvent: Acetonitrile/DMF, Base: K2CO3/TEA) Precursor->Reaction Amine Primary/Secondary Amine Amine->Reaction Product 2-((Substituted-amino)methyl)-5-(p-tolyl)-1,3,4-oxadiazole Reaction->Product Purification Filtration/Extraction & Recrystallization/Chromatography Product->Purification

Caption: Synthetic workflow for amino derivatives.

Protocol 2: Synthesis of 2-((Substituted-thio)methyl)-5-(p-tolyl)-1,3,4-oxadiazole Derivatives

This protocol details the reaction with various thiols to generate thioether derivatives.

Materials:

  • 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole

  • Appropriate thiol (e.g., thiophenol, benzyl thiol)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Dry DMF or THF

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired thiol (1.2 equivalents) to dry DMF or THF.

  • Cool the solution in an ice bath and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes at 0°C to form the thiolate.

  • Add a solution of 2-(chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole (1 equivalent) in the same dry solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with cold water.

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Workflow for Synthesis of Thioether Derivatives:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification Precursor 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole Reaction Nucleophilic Substitution (Solvent: DMF/THF, Base: NaH/K2CO3) Precursor->Reaction Thiol Thiol Thiol->Reaction Product 2-((Substituted-thio)methyl)-5-(p-tolyl)-1,3,4-oxadiazole Reaction->Product Purification Extraction & Column Chromatography Product->Purification

Caption: Synthetic workflow for thioether derivatives.

Biological Evaluation and Potential Signaling Pathways

Derivatives of 1,3,4-oxadiazole have been reported to exhibit a variety of biological activities. The newly synthesized compounds should be screened for their potential as anticancer and antimicrobial agents.

Anticancer Activity

Many 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathways Targeted by 1,3,4-Oxadiazole Derivatives in Cancer:

G cluster_pathway Potential Anticancer Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects Oxadiazole 1,3,4-Oxadiazole Derivative HDAC HDAC Inhibition Oxadiazole->HDAC inhibits Telomerase Telomerase Inhibition Oxadiazole->Telomerase inhibits Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Oxadiazole->Kinase inhibits Apoptosis Apoptosis Induction HDAC->Apoptosis CellCycle Cell Cycle Arrest HDAC->CellCycle Telomerase->CellCycle Kinase->CellCycle Angiogenesis Anti-angiogenesis Kinase->Angiogenesis

Caption: Potential anticancer signaling pathways.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is also a key pharmacophore in the development of antimicrobial agents. The mechanism of action can vary depending on the specific substituents on the oxadiazole ring.

Potential Antimicrobial Mechanisms of 1,3,4-Oxadiazole Derivatives:

G cluster_pathway Potential Antimicrobial Mechanisms cluster_targets Bacterial/Fungal Targets cluster_effects Outcome Oxadiazole 1,3,4-Oxadiazole Derivative CellWall Cell Wall Synthesis Inhibition Oxadiazole->CellWall inhibits DNA DNA Gyrase Inhibition Oxadiazole->DNA inhibits Enzyme Essential Enzyme Inhibition Oxadiazole->Enzyme inhibits Bactericidal Bactericidal/Fungicidal Effect CellWall->Bactericidal DNA->Bactericidal Enzyme->Bactericidal

Caption: Potential antimicrobial mechanisms.

Conclusion

2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole is a valuable and versatile precursor for the synthesis of a wide array of novel compounds with significant potential in drug discovery. The straightforward synthetic protocols and the reactivity of the chloromethyl group allow for the creation of diverse chemical libraries for biological screening. The information provided in these application notes serves as a foundation for researchers to explore the full potential of this promising scaffold in the development of new therapeutic agents. Further studies are encouraged to elucidate the specific mechanisms of action and to optimize the structure-activity relationships of the synthesized derivatives.

Application Notes and Protocols for 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole in Agricultural Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in the development of novel agrochemicals due to its broad-spectrum biological activities. This document provides detailed application notes and experimental protocols for the investigation of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole as a potential agricultural fungicide. While specific experimental data for this particular compound is limited in publicly available literature, the information presented herein is based on extensive research on structurally related 1,3,4-oxadiazole derivatives and provides a robust framework for its evaluation.

Putative Mechanism of Action

Based on studies of similar 1,3,4-oxadiazole derivatives, the primary mode of action for this class of compounds as fungicides is believed to be the inhibition of succinate dehydrogenase (SDH) .[1][2][3][4][5] SDH is a critical enzyme complex in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to a cessation of energy production and ultimately, cell death. The proposed mechanism involves the binding of the oxadiazole derivative to the ubiquinone binding site (Qp-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol.

Signaling Pathway Diagram

SDH_Inhibition cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) CoenzymeQ Coenzyme Q (Ubiquinone) ComplexII->CoenzymeQ e- ATP_Production ATP Production (Energy) ComplexII->ATP_Production contributes to ComplexIII Complex III CoenzymeQ->ComplexIII e- ComplexIII->ATP_Production leads to Oxadiazole 2-(Chloromethyl)-5-(4-methylphenyl) -1,3,4-oxadiazole Oxadiazole->ComplexII Inhibition Fungal_Growth Fungal Growth & Proliferation Oxadiazole->Fungal_Growth Halts ATP_Production->Fungal_Growth supports

Caption: Putative mechanism of action of this compound via inhibition of Succinate Dehydrogenase (SDH).

Quantitative Data Summary

The following table summarizes representative fungicidal activity data for 1,3,4-oxadiazole derivatives against common agricultural fungal pathogens. These values are provided as a reference for expected efficacy and for comparison during the experimental evaluation of this compound.

Fungal PathogenHost Plant(s)Representative EC50 (µg/mL) of 1,3,4-Oxadiazole DerivativesReference Fungicide (EC50, µg/mL)
Rhizoctonia solaniMaize, Rice, Soybean30 - 60Carbendazim (102.83)[6]
Gibberella zeae (Fusarium graminearum)Maize, Wheat, Barley50 - 70Carbendazim (N/A)
Exserohilum turcicumMaize32.25 - 50.48[6]Carbendazim (102.83)[6]
Sclerotinia sclerotiorumCanola, Soybean, Sunflower15 - 40Fluopyram (1.2)
Botrytis cinereaGrapes, Strawberries20 - 50Thifluzamide (4.3)

Note: EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal mycelial growth. Data is compiled from various studies on 1,3,4-oxadiazole derivatives and may not be directly representative of the title compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.

Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of similar 2,5-disubstituted 1,3,4-oxadiazoles.

Workflow Diagram:

synthesis_workflow A 4-Methylbenzoyl chloride + Chloroacetic hydrazide B Stirring in Solvent (e.g., Phosphorus Oxychloride) A->B C Reflux B->C D Reaction Monitoring (TLC) C->D E Work-up (e.g., Pouring on ice, Neutralization) D->E F Crude Product Isolation (Filtration) E->F G Purification (Recrystallization/Chromatography) F->G H Characterization (NMR, IR, MS) G->H I Final Product H->I

Caption: General workflow for the synthesis of this compound.

Materials:

  • 4-Methylbenzoyl chloride

  • Chloroacetic hydrazide

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

  • Appropriate solvent (e.g., toluene, xylene)

  • Sodium bicarbonate (NaHCO₃) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic hydrazide (1 equivalent) in a suitable solvent.

  • Slowly add 4-methylbenzoyl chloride (1 equivalent) to the solution while stirring.

  • Add phosphorus oxychloride (as a dehydrating agent) dropwise to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain pure this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is based on the mycelium growth rate method.[6]

Workflow Diagram:

in_vitro_assay A Prepare Stock Solution of Test Compound in DMSO B Prepare Serial Dilutions A->B C Incorporate into Molten Potato Dextrose Agar (PDA) B->C D Pour into Petri Dishes C->D E Inoculate with Fungal Mycelial Disc D->E F Incubate at 25-28°C E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H I Determine EC50 Value H->I

Caption: Workflow for the in vitro antifungal activity assay.

Materials:

  • Pure culture of the target fungal pathogen(s)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a series of dilutions of the test compound to achieve the desired final concentrations in the agar medium.

  • Autoclave the PDA medium and cool it to approximately 45-50°C.

  • Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the final desired concentrations. Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing culture of the target fungus.

  • Place the mycelial disc, mycelium side down, in the center of each PDA plate.

  • Incubate the plates at 25-28°C until the fungal growth in the control plate reaches the edge of the plate.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

  • Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

In Vivo Antifungal Activity Assay (Detached Leaf Assay)

This protocol provides a general method for assessing the protective and curative activity of the compound on detached leaves.

Procedure:

  • Plant Material: Grow healthy host plants (e.g., maize, wheat) under controlled conditions.

  • Spore Suspension Preparation: Prepare a spore suspension of the target pathogen (e.g., Exserohilum turcicum) in sterile distilled water containing a surfactant (e.g., Tween 20).

  • Protective Activity:

    • Spray healthy detached leaves with different concentrations of the test compound formulated in a suitable carrier.

    • After 24 hours, inoculate the treated leaves with the fungal spore suspension.

    • Incubate the leaves in a humid chamber at an appropriate temperature and light cycle.

  • Curative Activity:

    • Inoculate healthy detached leaves with the fungal spore suspension.

    • After 24 hours, spray the inoculated leaves with different concentrations of the test compound.

    • Incubate the leaves under the same conditions as the protective assay.

  • Disease Assessment: After a specific incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

  • Data Analysis: Calculate the percentage of disease control for both protective and curative treatments compared to the untreated control.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the evaluation of this compound as a potential agricultural fungicide. Based on the fungicidal properties of related 1,3,4-oxadiazole derivatives, this compound is a promising candidate for further investigation. The proposed mechanism of action through the inhibition of succinate dehydrogenase provides a clear direction for mechanistic studies. Rigorous execution of the outlined experimental protocols will be crucial in determining the precise antifungal spectrum and efficacy of this novel compound.

References

Application Notes & Protocols: Molecular Docking of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] These derivatives exert their action by interacting with various biological targets. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinities and interaction mechanisms.[3] This document provides a detailed protocol for performing molecular docking studies of 1,3,4-oxadiazole derivatives against their target proteins and outlines key signaling pathways they modulate.

Target Proteins and Binding Affinity Data

1,3,4-Oxadiazole derivatives have been investigated for their inhibitory activity against a range of protein targets implicated in various diseases. Key targets include protein kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK-2), which are crucial in cancer cell proliferation and angiogenesis.[1][4][5][6] The following table summarizes quantitative data from various molecular docking studies.

Derivative/CompoundTarget Protein (PDB ID)Docking Score / Binding EnergyIn Vitro Data (IC₅₀)Reference
Compound IIeEGFR Tyrosine Kinase (1M17)-7.89 kcal/mol25.1 µM (HeLa cells)[1]
Compound 7jVEGFR-2-48.89 kJ/mol0.009 µM (Estimated)[4]
Compound 7iEGFR-34.19 kJ/molNot Specified[4]
Compound 5aCDK-2-10.654 kcal/mol43.16 µg/mL (Caco-2 cells)[5]
Compound 5dCDK-2-10.169 kcal/mol60.8 µg/mL (Caco-2 cells)[5]
Compound 7EGFR-12.9 kcal/molNot Specified[7]
Compound 7HER2 (7JXH)-13.6 kcal/molNot Specified[7]
Compound 11cMet (3RHK)-12.6 kcal/molNot Specified[7]
Compound 11hTrkA (6PL2)-14.5 kcal/molNot Specified[7]
Compound 8vEGFRNot Specified0.24 µM[8]
Compound 8vSrcNot Specified0.96 µM[8]
Compound 13Thymidylate Synthase (6QXG)-4.25 (Arbitrary Units)Not Specified[9]

Detailed Molecular Docking Protocol

This protocol provides a generalized yet detailed workflow applicable to most docking software such as AutoDock, Glide, or VLifeMDS.[3][10][11]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis A A. Target Protein Preparation (PDB Download, Cleaning, Adding Hydrogens) B B. Ligand Preparation (2D to 3D, Energy Minimization) A->B C C. Grid Box Generation (Defining the Active Site) B->C D D. Running Docking Algorithm (Conformation Sampling) C->D E E. Results Analysis (Binding Energy, Pose Selection) D->E F F. Interaction Visualization (H-Bonds, Hydrophobic Interactions) E->F G EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR P Phosphorylation EGFR->P Dimerization & Autophosphorylation PI3K PI3K/Akt/mTOR Pathway P->PI3K STAT3 STAT3 Pathway P->STAT3 Proliferation Cell Proliferation, Angiogenesis, Survival PI3K->Proliferation STAT3->Proliferation Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->EGFR Inhibition G cluster_insilico In Silico Phase cluster_exp Experimental Phase A Compound Library Design (1,3,4-Oxadiazole Scaffold) B Molecular Docking (Virtual Screening) A->B C ADMET Prediction B->C E In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) B->E Correlates with Experimental Data D Chemical Synthesis C->D Selects Promising Candidates D->E F Lead Compound Identification E->F

References

Application Note: High-Throughput Screening of a 1,3,4-Oxadiazole Compound Library for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant portion of these activities arises from the ability of 1,3,4-oxadiazole derivatives to inhibit various enzymes, making them attractive candidates for drug discovery.[3][4] Enzymes are crucial drug targets, and their inhibition can modulate disease-related pathways.[5] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hit" compounds that modulate a biological target's activity.[5][6] This document provides detailed protocols and application notes for conducting an HTS campaign to identify enzyme inhibitors from a 1,3,4-oxadiazole library.

Application Note 1: Primary High-Throughput Screening

The primary screen is the initial step designed to rapidly assess a large library of compounds at a single concentration to identify "hits." A robust and reproducible assay is critical for the success of an HTS campaign.[6] For enzyme inhibitor screening, fluorescence-based assays are a common and sensitive method.[7]

General HTS Workflow

The overall process follows a systematic workflow from initial screening to hit confirmation and characterization. This ensures that promising compounds are efficiently identified and validated.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Secondary Screen cluster_3 Lead Characterization A Compound Library (1,3,4-Oxadiazoles) B Single-Concentration Screening A->B C Data Acquisition (e.g., Fluorescence) B->C D Data Analysis (% Inhibition) C->D E Hit Selection (Threshold Cutoff) D->E F Hit Confirmation (Re-testing) E->F G Dose-Response Assay (IC50 Determination) F->G H Mechanism of Action Studies G->H I Selectivity & Off-Target Screening H->I

Fig. 1: A generalized workflow for a high-throughput screening campaign.

Data Presentation: Primary Screen Results

Data from the primary screen is typically expressed as percent inhibition. A predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of control) is used to select initial hits.[7]

Table 1: Example Primary HTS Data for a Kinase Target

Compound ID Concentration (µM) Raw Signal (RFU) % Inhibition Hit Status
OXD-001 10 1502 84.9% Hit
OXD-002 10 8543 14.2% No Hit
OXD-003 10 4511 54.7% Hit
OXD-004 10 9876 0.8% No Hit
Positive Ctrl N/A 1250 87.4% (Avg) N/A

| Negative Ctrl | N/A | 9958 | 0.0% (Avg) | N/A |

Application Note 2: Hit Confirmation and Potency Determination

Selected hits from the primary screen must be confirmed. This involves re-testing the same compounds to eliminate false positives. Confirmed hits are then evaluated in a dose-response format to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Dose-Response Assay

This protocol involves testing each confirmed hit compound over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve.

Data Presentation: IC50 Values

The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a critical measure of a compound's potency.

Table 2: Inhibitory Potency (IC50) of Confirmed Hits

Compound ID Target Enzyme Assay Type IC50 (µM)
OXD-001 Kinase X Fluorescence 2.1
OXD-003 Kinase X Fluorescence 8.5

| Staurosporine | Kinase X | Fluorescence | 0.05 |

Application Note 3: Illustrative Target Pathway

1,3,4-Oxadiazole derivatives have been shown to inhibit a variety of kinases, which are key components of cellular signaling pathways.[3] For example, inhibiting a kinase like EGFR can block downstream signaling cascades that promote cell proliferation, a hallmark of cancer.[8][9]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factors Kinase3->TF Activates Response Cell Proliferation, Survival TF->Response Inhibitor 1,3,4-Oxadiazole Inhibitor Inhibitor->Receptor Inhibits

Fig. 2: Inhibition of a generic kinase signaling pathway by a 1,3,4-oxadiazole.

Experimental Protocols

1. Reagent and Plate Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme Stock: Prepare a concentrated stock of the target enzyme in Assay Buffer.

  • Substrate/ATP Stock: Prepare a concentrated stock of the fluorescent peptide substrate and ATP in Assay Buffer.

  • Compound Plates: Serially dilute the 1,3,4-oxadiazole library compounds in 100% DMSO to create intermediate concentration plates.

  • Assay Plates: Use 384-well, low-volume, black plates suitable for fluorescence measurements.

2. Protocol: Primary HTS Assay (Kinase Target)

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

Assay_Protocol A 1. Add 100 nL of 1,3,4-Oxadiazole compound (or DMSO control) to each well. B 2. Add 10 µL of Enzyme solution in Assay Buffer. A->B C 3. Incubate for 15 minutes at room temperature. B->C D 4. Initiate reaction by adding 10 µL of Substrate/ATP mix. C->D E 5. Incubate for 60 minutes at room temperature. D->E F 6. Stop reaction (optional, e.g., with EDTA) and read fluorescence. E->F

Fig. 3: Step-by-step workflow for the primary enzyme inhibition assay.

3. Protocol: Dose-Response (IC50) Assay

  • Compound Plating: Prepare 8-point, 3-fold serial dilutions of confirmed hit compounds in 100% DMSO. Transfer 100 nL of each concentration to the assay plate.

  • Enzyme Addition: Add 10 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the substrate/ATP mixture to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature, ensuring the reaction is in the linear range.[10]

  • Detection: Read the plate on a fluorescence plate reader (e.g., Ex/Em specific to the fluorophore).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4. Data Analysis and Quality Control

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

    • Negative Control: Enzyme + Substrate + DMSO (0% inhibition)

    • Positive Control: Enzyme + Substrate + known potent inhibitor (100% inhibition)

  • Z'-Factor: This metric is used to assess the quality of the HTS assay. Z' = 1 - (3 * (SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Mean_Neg_Ctrl - Mean_Pos_Ctrl|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

References

Application Notes and Protocols: 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. This versatile building block allows for the straightforward incorporation of a photostable oxadiazole moiety into larger molecular constructs, paving the way for the development of novel fluorescent probes for bioimaging and sensing applications.

The reactive chloromethyl group serves as a key functional handle for conjugation to a variety of fluorescent reporters and recognition motifs. This document outlines the synthetic protocols for creating a coumarin-oxadiazole conjugate, details its expected photophysical properties, and provides a workflow for its application in cellular imaging.

Principle of Probe Design and Synthesis

The core strategy involves the coupling of the this compound scaffold with a suitable fluorophore possessing a nucleophilic group, such as a hydroxyl or amino moiety. A common and effective approach is the Williamson ether synthesis, where the chloromethyl group reacts with a hydroxy-functionalized fluorophore, such as 7-hydroxycoumarin, under basic conditions to form a stable ether linkage. This reaction creates a new, larger conjugated system with potentially enhanced and tunable fluorescent properties.

The resulting probe combines the desirable characteristics of both the oxadiazole and the coumarin scaffolds. The 1,3,4-oxadiazole ring is known for its thermal and chemical stability, as well as its electron-accepting nature, which can influence the photophysical properties of the final molecule. Coumarins are a well-established class of fluorophores with high quantum yields, good photostability, and environmentally sensitive fluorescence, making them ideal reporters for biological applications.[1][2]

Data Presentation: Photophysical Properties

The following table summarizes the expected photophysical properties of a hypothetical fluorescent probe, CMO-Coumarin , synthesized from this compound and 7-hydroxy-4-methylcoumarin. The data is estimated based on the known properties of coumarin and oxadiazole derivatives.

PropertyExpected ValueNotes
Excitation Wavelength (λex) 350 - 380 nmThe oxadiazole moiety may cause a slight blue or red shift compared to the parent coumarin.
Emission Wavelength (λem) 440 - 470 nmExpected blue-green fluorescence, characteristic of 7-alkoxycoumarins. The final emission wavelength will be influenced by the solvent polarity.
Stokes Shift 80 - 100 nmA reasonably large Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise ratio in imaging experiments.
Molar Extinction Coefficient (ε) 20,000 - 35,000 M⁻¹cm⁻¹High molar absorptivity is expected, indicating efficient light absorption.
Fluorescence Quantum Yield (ΦF) 0.4 - 0.8Coumarin derivatives are known for their high quantum yields. The final value will depend on the solvent and local environment.

Experimental Protocols

Protocol 1: Synthesis of CMO-Coumarin Fluorescent Probe

This protocol describes the synthesis of a fluorescent probe by reacting this compound with 7-hydroxy-4-methylcoumarin via a Williamson ether synthesis.

Materials:

  • This compound

  • 7-Hydroxy-4-methylcoumarin

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 7-hydroxy-4-methylcoumarin (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.

  • Addition of Oxadiazole: To the stirring solution, add this compound (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate as the eluent. The product spot should be more nonpolar than the starting 7-hydroxy-4-methylcoumarin and should be UV active.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure CMO-Coumarin probe.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Cellular Imaging with CMO-Coumarin

This protocol provides a general workflow for staining live cells with the synthesized CMO-Coumarin probe for fluorescence microscopy.

Materials:

  • CMO-Coumarin fluorescent probe

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the CMO-Coumarin probe in sterile DMSO.

  • Working Solution Preparation: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Staining: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37 °C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined for each cell type and experimental condition.

  • Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed cell culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the CMO-Coumarin probe (e.g., excitation ~365 nm, emission ~450 nm).

  • Data Acquisition: Acquire images and perform any necessary analysis, such as colocalization with other fluorescent markers or quantification of fluorescence intensity.

Visualizations

Signaling Pathway and Mechanism of Action

The fundamental application of the CMO-Coumarin probe is as a fluorescent label. Its mechanism of action is based on its ability to accumulate in specific cellular compartments due to its physicochemical properties, allowing for visualization of cellular structures. The following diagram illustrates the logical flow from probe synthesis to cellular application.

G cluster_synthesis Probe Synthesis cluster_application Cellular Application A 2-(Chloromethyl)-5- (4-methylphenyl)-1,3,4-oxadiazole C Williamson Ether Synthesis (K2CO3, DMF) A->C B 7-Hydroxy-4-methylcoumarin B->C D CMO-Coumarin Probe C->D E Probe Incubation with Live Cells D->E F Cellular Uptake and Localization E->F G Fluorescence Microscopy F->G H Image Acquisition & Analysis G->H

Caption: Logical workflow from synthesis to application of the CMO-Coumarin probe.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the key steps in the synthesis and purification of the CMO-Coumarin fluorescent probe.

G start Start reactants Combine Reactants: - 7-Hydroxy-4-methylcoumarin - K2CO3 - 2-(Chloromethyl)-5-(p-tolyl)-1,3,4-oxadiazole in DMF start->reactants reaction Heat and Stir (80°C, 12-24h) reactants->reaction workup Aqueous Work-up (Water Addition) reaction->workup extraction Solvent Extraction (Ethyl Acetate) workup->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization end Pure CMO-Coumarin Probe characterization->end

Caption: Step-by-step workflow for the synthesis and purification of the CMO-Coumarin probe.

References

Application Notes and Protocols for Anti-inflammatory Activity Testing of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The compound 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which has garnered significant interest in medicinal chemistry due to a wide range of pharmacological activities, including anti-inflammatory properties.[1][2][3][4][5][6][7][8] The 1,3,4-oxadiazole ring is considered a bioisostere for carboxylic acids, esters, and amides, which can enhance biological activity.[4][9] Many derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some showing promising results compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[5] The anti-inflammatory action of these compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[1][9][10]

These application notes provide a comprehensive overview of the experimental protocols for evaluating the anti-inflammatory potential of this compound, covering both in-vitro and in-vivo methodologies. The protocols are based on established and widely used models for assessing anti-inflammatory agents.[11][12][13][14]

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound. These tables are for illustrative purposes to guide researchers in presenting their experimental findings.

Table 1: In-Vitro Anti-inflammatory Activity

AssayTest Concentration (µg/mL)% Inhibition of Protein Denaturation (Mean ± SD)IC50 (µg/mL)
Compound 1035.2 ± 2.128.5
2048.7 ± 3.5
4062.1 ± 4.2
8075.9 ± 5.0
16088.4 ± 6.3
Diclofenac Sodium (Standard) 1045.3 ± 2.815.2
2060.1 ± 3.9
4078.6 ± 4.8
8092.3 ± 5.5
16098.1 ± 6.9

Table 2: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.07-
Compound 100.62 ± 0.0527.1
200.48 ± 0.04 43.5
Indomethacin (Standard) 100.41 ± 0.0351.8
p < 0.05, **p < 0.01 compared to the control group.

Table 3: Effect on Pro-inflammatory Cytokine Production (LPS-stimulated RAW 264.7 cells)

TreatmentConcentration (µM)TNF-α (% Inhibition)IL-6 (% Inhibition)
Compound 115.2 ± 1.812.5 ± 1.5
1042.8 ± 3.538.7 ± 3.1
5075.1 ± 5.2 70.2 ± 4.8
Dexamethasone (Standard) 185.4 ± 6.1 82.3 ± 5.9
*p < 0.05, **p < 0.01 compared to LPS-stimulated cells without treatment.

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the anti-inflammatory activity of this compound.

In-Vitro Anti-inflammatory Activity

This assay is a widely used method to screen for anti-inflammatory activity.[2][15] The ability of a compound to inhibit thermally-induced protein denaturation is a reflection of its anti-inflammatory properties.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compound: this compound

  • Standard drug: Diclofenac sodium

  • Spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of bovine serum albumin in PBS.

  • Prepare various concentrations of the test compound and the standard drug in a suitable solvent (e.g., DMSO).

  • The reaction mixture consists of 0.2 mL of the test compound/standard at different concentrations and 2.8 mL of the BSA solution.

  • A control group is prepared with 0.2 mL of the vehicle and 2.8 mL of the BSA solution.

  • The samples are incubated at 37°C for 20 minutes.[2]

  • Denaturation is induced by heating the samples at 70°C for 5 minutes in a water bath.[2]

  • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.[2]

  • The percentage inhibition of denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In-Vivo Anti-inflammatory Activity

This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[16][17][18][19][20][21]

Materials:

  • Wistar albino rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compound: this compound

  • Standard drug: Indomethacin

  • Plethysmometer or digital calipers

  • Animal cages and handling equipment

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The animals are divided into groups: control, standard, and test groups (at least two different doses).

  • The test compound and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • After 30-60 minutes of drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.[16][17][18]

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[18]

  • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mechanism of Action Studies

This assay helps to determine if the anti-inflammatory effect of the compound is mediated through the inhibition of COX enzymes.[9][22][23][24][25]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compound: this compound

  • Standard inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Assay buffer and co-factors (e.g., hematin, epinephrine)

  • ELISA or LC-MS/MS for prostaglandin E2 (PGE2) detection

Procedure:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains the assay buffer, co-factors, and the respective COX enzyme (COX-1 or COX-2).[22]

  • The test compound or standard inhibitor at various concentrations is added to the wells and pre-incubated with the enzyme.[22]

  • The reaction is initiated by adding the substrate, arachidonic acid.

  • The plate is incubated at 37°C for a specified time.

  • The reaction is stopped, and the amount of PGE2 produced is quantified using a specific ELISA kit or by LC-MS/MS.[22]

  • The percentage of COX inhibition is calculated, and the IC50 values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 are determined.

This assay evaluates the effect of the compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells stimulated with LPS.[11][26][27][28][29][30]

Materials:

  • RAW 264.7 murine macrophage cell line or primary macrophages

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound: this compound

  • Standard drug: Dexamethasone

  • Cell culture medium (e.g., DMEM) and supplements

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Macrophages are cultured in 96-well plates until they reach the desired confluence.

  • The cells are pre-treated with various concentrations of the test compound or standard drug for 1 hour.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 24 hours). A control group without LPS stimulation is also included.

  • After incubation, the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are measured using specific ELISA kits according to the manufacturer's instructions.[11]

  • The percentage inhibition of cytokine production is calculated by comparing the cytokine levels in the treated groups with the LPS-only stimulated group.

Visualizations

The following diagrams illustrate the experimental workflow and potential signaling pathways involved in the anti-inflammatory activity of this compound.

Experimental_Workflow cluster_in_vitro In-Vitro Studies cluster_in_vivo In-Vivo Studies cluster_mechanism Mechanism of Action Albumin_Denaturation Albumin Denaturation Assay Mechanism_Investigation Investigate Mechanism COX_Inhibition COX-1/COX-2 Inhibition Assay Cytokine_Assay LPS-Induced Cytokine Assay (RAW 264.7 cells) Paw_Edema Carrageenan-Induced Paw Edema Compound 2-(Chloromethyl)-5-(4-methylphenyl) -1,3,4-oxadiazole Compound->Albumin_Denaturation Initial Screening Compound->Paw_Edema Efficacy Confirmation Mechanism_Investigation->COX_Inhibition Target Identification Mechanism_Investigation->Cytokine_Assay Pathway Analysis

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (ERK, p38, JNK) TRAF6->MAPK IKK IKK TRAF6->IKK Gene_Expression Gene Expression MAPK->Gene_Expression IκB IκB IKK->IκB Phosphorylates & Degrades NF_κB_IκB NF-κB-IκB (Inactive) NF_κB NF-κB (Active) NF_κB_IκB->NF_κB Release NF_κB->Gene_Expression Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Cytokines->Inflammation Compound 2-(Chloromethyl)-5-(4-methylphenyl) -1,3,4-oxadiazole Compound->IKK Potential Inhibition Compound->NF_κB Potential Inhibition Compound->COX Inhibition

Caption: Potential signaling pathways in inflammation.

References

Application Notes and Protocols: Nematicidal Activity of N-((5-alkylthio-1,3,4-oxadiazole)-2-ylmethyl) tralopyril Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the evaluation of the nematicidal activity of a novel class of compounds: N-((5-alkylthio-1,3,4-oxadiazole)-2-ylmethyl) tralopyril derivatives. These compounds have shown significant promise as potent nematicides, exhibiting superior activity compared to some commercial standards. The following sections outline the synthesis, nematicidal activity, and proposed mechanism of action, offering a comprehensive resource for researchers in the field of agrochemical development and nematode control.

Data Presentation

The nematicidal activity of the synthesized N-((5-alkylthio-1,3,4-oxadiazole)-2-ylmethyl) tralopyril derivatives was evaluated against the model organism Caenorhabditis elegans. The results, including the median lethal concentration (LC50), are summarized in the table below for easy comparison.

Compound IDAlkyl Group (R)LC50 (mmol/L) vs. C. elegans[1]Control (Fosthiazate) LC50 (mmol/L)[1]
5k n-propyl0.09180.2798
5r isobutyl0.07330.2798
5s sec-butyl0.08100.2798

Note: The LC50 values indicate the concentration of the compound required to cause 50% mortality in the nematode population under the specified experimental conditions.

Experimental Protocols

Synthesis of N-((5-alkylthio-1,3,4-oxadiazole)-2-ylmethyl) tralopyril Derivatives

The synthesis of the target compounds is achieved through a multi-step process starting from tralopyril. The general synthetic route involves nucleophilic substitution, hydrazinolysis, and cyclization.[1]

Step 1: Synthesis of Intermediate Hydrazide

  • Nucleophilic Substitution: React tralopyril with an appropriate reagent to introduce a suitable leaving group for the subsequent hydrazinolysis step.

  • Hydrazinolysis: Treat the modified tralopyril intermediate with hydrazine hydrate. This reaction typically involves refluxing the mixture in a suitable solvent like ethanol to yield the corresponding hydrazide derivative.

Step 2: Synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol

  • Dissolve the hydrazide intermediate and potassium hydroxide in ethanol and stir the solution at 0°C.

  • Add carbon disulfide dropwise to the mixture.

  • Reflux the reaction mixture for several hours.

  • After cooling, evaporate the solvent, dissolve the residue in water, and acidify with hydrochloric acid to precipitate the 5-substituted-1,3,4-oxadiazole-2-thiol.

Step 3: Synthesis of the Final N-((5-alkylthio-1,3,4-oxadiazole)-2-ylmethyl) tralopyril Derivatives

  • To a solution of the 5-substituted-1,3,4-oxadiazole-2-thiol in a suitable solvent (e.g., ethanol), add an appropriate alkyl halide (R-X).

  • Add a base, such as potassium carbonate, to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • After completion, filter the reaction mixture and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain the final N-((5-alkylthio-1,3,4-oxadiazole)-2-ylmethyl) tralopyril derivative.

  • Confirm the structure of the synthesized compounds using spectroscopic techniques such as 1H NMR and HRMS.[1]

G tralopyril Tralopyril intermediate1 Intermediate with Leaving Group tralopyril->intermediate1 Nucleophilic Substitution hydrazide Hydrazide Derivative intermediate1->hydrazide Hydrazinolysis (Hydrazine Hydrate) oxadiazole_thiol 5-substituted-1,3,4- oxadiazole-2-thiol hydrazide->oxadiazole_thiol Cyclization (CS2, KOH) final_product N-((5-alkylthio-1,3,4-oxadiazole) -2-ylmethyl) tralopyril Derivative oxadiazole_thiol->final_product Alkylation (Alkyl Halide, K2CO3)

Caption: Synthetic workflow for the target compounds.

Nematicidal Activity Bioassay Protocol (Caenorhabditis elegans)

This protocol outlines the in vitro evaluation of the nematicidal activity of the synthesized compounds against the free-living nematode Caenorhabditis elegans.

Materials:

  • Caenorhabditis elegans (N2 strain) culture

  • Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50

  • M9 buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Stereomicroscope

  • Incubator (20-25°C)

Procedure:

  • Nematode Synchronization: Prepare a synchronized population of L4 stage C. elegans. This can be achieved by standard methods such as bleaching to isolate eggs, followed by hatching and growth to the L4 stage.

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • Perform serial dilutions of the stock solution in M9 buffer to obtain the desired test concentrations. The final solvent concentration should be non-toxic to the nematodes (typically ≤ 1%).

    • Include a solvent control (M9 buffer with the same concentration of the solvent) and a positive control (a known nematicide like Fosthiazate).

  • Bioassay Setup:

    • Add a defined volume (e.g., 100 µL) of each test solution to the wells of a 96-well microtiter plate.

    • Transfer a specific number of synchronized L4 nematodes (e.g., 10-20 nematodes) into each well.

  • Incubation: Incubate the plates at a constant temperature (e.g., 20°C) for a specified period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment:

    • After the incubation period, observe the nematodes under a stereomicroscope.

    • Nematodes are considered dead if they do not respond to a gentle touch with a platinum wire or a fine probe.

    • Count the number of dead and live nematodes in each well.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Correct the mortality data using Abbott's formula if mortality is observed in the solvent control.

    • Determine the LC50 value for each compound using probit analysis or other suitable statistical methods.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis sync Synchronize C. elegans (L4 stage) setup Dispense Solutions and Nematodes into 96-well Plate sync->setup solutions Prepare Test Compound and Control Solutions solutions->setup incubate Incubate at 20°C setup->incubate observe Assess Nematode Mortality (Stereomicroscope) incubate->observe calculate Calculate Mortality (%) and Determine LC50 observe->calculate

Caption: Nematicidal bioassay workflow.

Proposed Mechanism of Action

The parent compound, tralopyril, is known to function as a mitochondrial uncoupler.[2] This mode of action disrupts the process of oxidative phosphorylation, which is the primary mechanism for ATP (adenosine triphosphate) synthesis in cells. The N-((5-alkylthio-1,3,4-oxadiazole)-2-ylmethyl) tralopyril derivatives are proposed to retain this fundamental mechanism.

Signaling Pathway Disruption:

Mitochondrial uncouplers act as protonophores, creating a "leak" in the inner mitochondrial membrane that dissipates the proton gradient essential for ATP synthase function.[2] This leads to a cascade of cellular events:

  • Depletion of ATP: The uncoupling of the electron transport chain from ATP synthesis results in a rapid decrease in cellular ATP levels.

  • Activation of AMPK: The drop in the ATP:AMP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK shifts the cell from anabolic (energy-consuming) to catabolic (energy-producing) pathways.

  • Increased Oxidative Stress: The inefficient electron transport can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and cellular damage.

  • Induction of Autophagy: Severe energy depletion and cellular stress can trigger autophagy, a cellular process for degrading and recycling damaged components.

Ultimately, the severe energy deficit and cellular damage lead to paralysis and death of the nematode.

G cluster_mito Mitochondrion cluster_cellular Cellular Response ETC Electron Transport Chain ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ROS Increased ROS (Oxidative Stress) ETC->ROS Leads to ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ATP_depletion ATP Depletion ATP ATP ATPSynthase->ATP ATPSynthase->ATP_depletion Inhibits ATP Synthesis Tralopyril Tralopyril Derivative ProtonLeak Proton Leak Tralopyril->ProtonLeak Induces ProtonLeak->ProtonGradient Dissipates AMPK AMPK Activation ATP_depletion->AMPK Autophagy Autophagy Induction ATP_depletion->Autophagy Paralysis Paralysis & Death AMPK->Paralysis ROS->Paralysis Autophagy->Paralysis

Caption: Proposed mechanism of action of tralopyril derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via the formation of an N,N'-diacylhydrazine intermediate from 4-methylbenzohydrazide and chloroacetyl chloride, followed by cyclodehydration.

Issue 1: Low or No Yield of the Final Product

Potential Cause Troubleshooting Steps
Inefficient Cyclodehydration The choice and handling of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent. • Reagent Quality: Ensure the POCl₃ is fresh and has not been exposed to moisture, as it readily hydrolyzes. • Reaction Temperature: The reaction temperature for cyclodehydration is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition. A typical reflux in an inert solvent like toluene or xylene is employed. Optimization of the temperature may be necessary. • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times at high temperatures can lead to side product formation.
Incomplete Formation of the Diacylhydrazine Intermediate The initial reaction between 4-methylbenzohydrazide and chloroacetyl chloride must go to completion. • Reaction Conditions: This step is often carried out at a low temperature (e.g., 0 °C) in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. Ensure the base is added slowly to control the reaction's exothermicity. • Reagent Purity: Use pure starting materials. Impurities in either the hydrazide or the acid chloride can lead to side reactions.
Decomposition of Starting Materials or Product The chloromethyl group can be reactive, and the oxadiazole ring can be sensitive to harsh conditions. • Temperature Control: Avoid excessive temperatures during both reaction and workup. • pH Control: During workup, avoid strongly acidic or basic conditions for extended periods.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Unreacted Starting Materials Incomplete reaction can leave unreacted 4-methylbenzohydrazide or the diacylhydrazine intermediate. • Purification: Recrystallization is a common and effective method for purifying the final product. A solvent system such as ethanol or ethyl acetate/hexane can be explored. Column chromatography on silica gel may also be employed for difficult separations.
Side Product Formation Side reactions can occur, especially at elevated temperatures or with impure reagents. • N-acylation of the desired product: The nitrogen atoms in the oxadiazole ring can sometimes be acylated. This can be minimized by using stoichiometric amounts of reagents and controlling the reaction temperature. • Polymerization: Chloroacetyl chloride is highly reactive and can potentially lead to polymerization if not handled correctly. Slow addition at low temperatures is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic pathway involves two main steps:

  • Formation of the N,N'-diacylhydrazine intermediate: 4-methylbenzohydrazide is reacted with chloroacetyl chloride in the presence of a base.

  • Cyclodehydration: The resulting diacylhydrazine is then heated with a dehydrating agent, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring.

Q2: What are the key factors that influence the yield of the reaction?

Several factors can significantly impact the final yield:

  • Purity of reactants: Using high-purity 4-methylbenzohydrazide and chloroacetyl chloride is essential to minimize side reactions.

  • Choice and handling of the dehydrating agent: Phosphorus oxychloride is effective but must be handled with care due to its reactivity with water.

  • Reaction temperature and time: Both the acylation and cyclodehydration steps require careful temperature and time control to ensure complete reaction and minimize product decomposition.

  • Effective purification: A proper purification method, such as recrystallization, is crucial to isolate the pure product and thus obtain an accurate yield.

Q3: What are some alternative dehydrating agents I can use for the cyclization step?

While phosphorus oxychloride is common, other reagents have been used for the cyclodehydration of diacylhydrazines to form 1,3,4-oxadiazoles. These include:

  • Thionyl chloride (SOCl₂)

  • Polyphosphoric acid (PPA)

  • Triflic anhydride

  • Burgess reagent[1]

The optimal reagent and conditions may need to be determined empirically for this specific synthesis.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can track the disappearance of the starting materials (4-methylbenzohydrazide and the diacylhydrazine intermediate) and the appearance of the product spot. A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q5: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: A singlet for the chloromethyl (CH₂Cl) protons, signals in the aromatic region for the p-tolyl group, and a singlet for the methyl (CH₃) protons.

  • ¹³C NMR: Resonances for the chloromethyl carbon, the carbons of the oxadiazole ring, and the carbons of the p-tolyl group.

  • IR: Characteristic peaks for C=N and C-O-C stretching of the oxadiazole ring, and C-H stretching of the aromatic and alkyl groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.[2]

Experimental Protocols

The following are generalized experimental protocols based on the synthesis of analogous compounds. Optimization for the specific synthesis of this compound is recommended.

Protocol 1: Synthesis of N'-(chloroacetyl)-4-methylbenzohydrazide (Intermediate)

  • Dissolve 4-methylbenzohydrazide in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equimolar amount of a base (e.g., triethylamine or pyridine).

  • Add an equimolar amount of chloroacetyl chloride dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Protocol 2: Synthesis of this compound (Final Product)

  • Place the crude N'-(chloroacetyl)-4-methylbenzohydrazide in a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).

  • Heat the mixture to reflux (the temperature will depend on the boiling point of POCl₃ or any co-solvent used) for 2-6 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes typical reaction conditions for the cyclodehydration step in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, which can be used as a starting point for optimization.

Dehydrating AgentSolventTemperatureTypical Reaction TimeReported Yield Range (for analogous compounds)
POCl₃Neat or TolueneReflux2-6 hours40-76%[3]
SOCl₂Neat or DioxaneReflux3-8 hoursModerate to Good
PPANeat120-160 °C1-4 hoursModerate to Good
Burgess ReagentDioxane100-140 °C4-16 hoursUp to 76%[4]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_purification Purification 4-methylbenzohydrazide 4-methylbenzohydrazide Acylation Acylation 4-methylbenzohydrazide->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation Intermediate N'-(chloroacetyl)-4-methylbenzohydrazide Acylation->Intermediate Base (e.g., Pyridine) Anhydrous Solvent Cyclodehydration Cyclodehydration Intermediate->Cyclodehydration Dehydrating Agent (e.g., POCl3) Heat Final_Product This compound Cyclodehydration->Final_Product Purification_Step Recrystallization / Chromatography Final_Product->Purification_Step

Caption: Synthetic workflow for this compound.

TroubleshootingYield Low_Yield Low Yield of Final Product Check_Cyclodehydration Investigate Cyclodehydration Step Low_Yield->Check_Cyclodehydration Check_Intermediate_Formation Verify Intermediate Formation Low_Yield->Check_Intermediate_Formation Check_Decomposition Assess for Decomposition Low_Yield->Check_Decomposition Reagent_Quality Dehydrating Agent Quality (Fresh, Anhydrous) Check_Cyclodehydration->Reagent_Quality Reaction_Conditions_Cyclo Optimize Temperature & Time for Cyclization Check_Cyclodehydration->Reaction_Conditions_Cyclo Acylation_Conditions Check Acylation Conditions (Temp, Base) Check_Intermediate_Formation->Acylation_Conditions Starting_Material_Purity Verify Purity of Starting Materials Check_Intermediate_Formation->Starting_Material_Purity Harsh_Conditions Avoid High Temperatures & Extreme pH Check_Decomposition->Harsh_Conditions

Caption: Troubleshooting logic for addressing low product yield.

References

Side reaction products in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, particularly via the widely used method of cyclodehydration of N,N'-diacylhydrazine precursors using phosphorus oxychloride (POCl₃).

Problem 1: Low or No Yield of the Desired 1,3,4-Oxadiazole

Possible Causes and Solutions:

Possible Cause How to Investigate Suggested Solution
Incomplete Cyclization: The primary cause of low yield is often the presence of unreacted N,N'-diacylhydrazine starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC). The N,N'-diacylhydrazine is typically more polar than the corresponding 1,3,4-oxadiazole. Analyze the crude product by ¹H NMR and IR spectroscopy to identify characteristic peaks of the starting material (see Tables 1 & 2).Increase the reaction time or temperature. Ensure the POCl₃ is fresh and used in sufficient excess (typically 5-10 equivalents). Consider using a higher boiling point solvent if applicable.
Poor Quality Starting Material: The N,N'-diacylhydrazine precursor may be impure or contain residual hydrazine or carboxylic acid.Characterize the N,N'-diacylhydrazine by melting point, ¹H NMR, and IR spectroscopy before proceeding with the cyclization step.Recrystallize the N,N'-diacylhydrazine from a suitable solvent such as ethanol or acetic acid to achieve high purity.[1]
Hydrolysis of POCl₃: Phosphorus oxychloride reacts vigorously with water. Moisture in the reaction setup will consume the reagent and reduce its effectiveness.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Use anhydrous solvents and fresh, properly stored POCl₃.
Substrate Decomposition: Electron-rich or thermally sensitive functional groups on the aromatic rings may decompose under the harsh acidic and high-temperature conditions of the reaction.Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential degradation products.Attempt the cyclization under milder conditions. Alternative dehydrating agents such as thionyl chloride, polyphosphoric acid, or Burgess reagent can be explored.[2]
Problem 2: Presence of Unexpected Impurities in the Final Product

Possible Side Products and Their Identification:

Side Product Plausible Formation Mechanism Spectroscopic Identification Removal Strategy
Unreacted N,N'-Diacylhydrazine Incomplete cyclization reaction.¹H NMR: Broad singlet for N-H protons (δ 9-11 ppm). IR: N-H stretching bands (3100-3300 cm⁻¹) and a strong C=O stretching band (1630-1680 cm⁻¹).Column chromatography on silica gel or recrystallization. The oxadiazole is less polar and will typically elute first.
Imidoyl Chlorides (transient) Reaction of the amide carbonyl group of the diacylhydrazine with POCl₃ can form a highly reactive imidoyl chloride intermediate.[3]These are generally unstable and react further. If isolated, they would show a C=N stretch in the IR spectrum around 1650-1689 cm⁻¹.These are typically not isolated but are intermediates. Ensuring complete reaction to the oxadiazole is key. Quenching the reaction with a base will hydrolyze any remaining imidoyl chlorides back to the amide.
Chlorinated Byproducts Under harsh conditions, POCl₃ can act as a chlorinating agent for activated aromatic rings.Mass Spectrometry: Look for isotopic patterns characteristic of chlorine (M+2 peak approximately one-third the intensity of the M peak). ¹H and ¹³C NMR: Changes in the aromatic region chemical shifts and coupling patterns.Purification by column chromatography or recrystallization may separate these impurities.
Polymeric Materials Side reactions at high temperatures can lead to the formation of intractable polymeric materials.Broad, unresolved peaks in the NMR spectrum and baseline elevation in chromatography.Optimize reaction conditions (lower temperature, shorter reaction time). Ensure efficient stirring.

Frequently Asked Questions (FAQs)

Q1: How can I be sure my starting material is the N,N'-diacylhydrazine and not the N,N-diacylhydrazine isomer?

A1: The symmetrical N,N'-diacylhydrazine is the expected product from the reaction of an acid chloride or ester with hydrazine. Its ¹H NMR spectrum will typically show a single, downfield-shifted signal for the two equivalent N-H protons. The ¹³C NMR will show a single carbonyl carbon signal.

Q2: My reaction is complete according to TLC, but after workup, I have a low yield of a solid that is difficult to purify. What could be the issue?

A2: This could be due to the formation of inorganic phosphorus byproducts from the hydrolysis of POCl₃ during the workup.[4] Ensure the reaction mixture is poured onto a large amount of crushed ice and then carefully neutralized with a base like sodium bicarbonate. The product can then be extracted with an organic solvent. Washing the organic layer with water and brine is crucial to remove water-soluble impurities.

Q3: What are the key spectroscopic differences between the N,N'-diacylhydrazine and the 2,5-disubstituted 1,3,4-oxadiazole?

A3: The most significant differences are the disappearance of the N-H and C=O signals of the starting material and the appearance of characteristic signals for the oxadiazole ring. See the comparison tables below for details.

Data Presentation

Table 1: Spectroscopic Comparison of N,N'-Dibenzoylhydrazine and 2,5-Diphenyl-1,3,4-oxadiazole

Compound ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) IR (KBr, cm⁻¹)
N,N'-Dibenzoylhydrazine δ ~10.4 (s, 2H, NH), δ 7.5-8.0 (m, 10H, Ar-H)[5]δ ~165 (C=O), δ 127-133 (Ar-C)~3200-3300 (N-H stretch), ~1640-1660 (C=O stretch, Amide I)
2,5-Diphenyl-1,3,4-oxadiazole δ 7.6-8.2 (m, 10H, Ar-H)[6]δ ~164 (C on oxadiazole), δ 125-132 (Ar-C)No N-H or C=O bands. ~1615 (C=N stretch), ~1070 (C-O-C stretch)

Table 2: General Spectroscopic Data Ranges for N,N'-Diacylhydrazines and 2,5-Disubstituted 1,3,4-Oxadiazoles

Functional Group ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm) IR Absorption Frequency (cm⁻¹)
N-H (Amide) 9.0 - 11.5 (broad singlet)[5][7]-3100 - 3300 (stretch)
C=O (Amide) -160 - 175[8][9]1630 - 1680 (stretch, Amide I)
C=N (Oxadiazole) -155 - 165[10]1580 - 1640 (stretch)[11]
C-O-C (Oxadiazole) --1020 - 1075 (stretch)

Experimental Protocols

Protocol 1: Synthesis of N,N'-Dibenzoylhydrazine (Precursor)

This protocol is adapted from established literature procedures.[1]

Materials:

  • Hydrazine sulfate (0.5 mol)

  • Sodium hydroxide (2.3 mol total)

  • Benzoyl chloride (1.03 mol)

  • Deionized water

  • 50% aqueous acetone

  • Glacial acetic acid

Procedure:

  • In a 2 L flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water.

  • To this solution, add 65 g (0.5 mol) of hydrazine sulfate with continuous stirring.

  • While maintaining cooling and stirring, slowly and simultaneously add 145 g (1.03 mol) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water from separate dropping funnels over 1.5 hours.

  • After the addition is complete, continue to stir the mixture for an additional 2 hours.

  • Saturate the reaction mixture with carbon dioxide.

  • Filter the crude product using suction filtration and press it thoroughly.

  • Grind the crude product into a paste with 50% aqueous acetone, filter again, and wash with water.

  • For purification, recrystallize the crude product from boiling glacial acetic acid (~650 mL).

  • Collect the resulting white needles by suction filtration, wash with cold water, and dry under reduced pressure.

Protocol 2: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole (Cyclodehydration)

This protocol is a general procedure based on common literature methods.[12][13]

Materials:

  • N,N'-Dibenzoylhydrazine (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (5-10 equivalents)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N'-dibenzoylhydrazine.

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. This should be done in a well-ventilated fume hood.

  • Heat the mixture to reflux (the boiling point of POCl₃ is ~105 °C) for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_cyclization Protocol 2: Cyclodehydration start1 Hydrazine Sulfate + NaOH(aq) reagents1 Add Benzoyl Chloride & NaOH(aq) start1->reagents1 reaction1 Stir at 0-5 °C, 2h reagents1->reaction1 workup1 CO₂ Saturation, Filtration, Washing reaction1->workup1 purify1 Recrystallization (Glacial Acetic Acid) workup1->purify1 product1 N,N'-Dibenzoylhydrazine purify1->product1 start2 N,N'-Dibenzoylhydrazine reagents2 Add POCl₃ start2->reagents2 reaction2 Reflux, 2-6h reagents2->reaction2 workup2 Quench on Ice, Neutralize (NaHCO₃), Extraction reaction2->workup2 purify2 Recrystallization (Ethanol) workup2->purify2 product2 2,5-Diphenyl-1,3,4-oxadiazole purify2->product2 troubleshooting_logic start Low Yield of 1,3,4-Oxadiazole check_sm Analyze Crude Product (TLC, NMR, IR) start->check_sm sm_present Starting Material (N,N'-Diacylhydrazine) Detected? check_sm->sm_present increase_conditions Increase Reaction Time/Temperature sm_present->increase_conditions Yes no_sm No Starting Material, Still Low Yield sm_present->no_sm No check_reagents Check Reagent Quality (POCl₃, Solvents) increase_conditions->check_reagents check_degradation Check for Degradation (LC-MS, charring) no_sm->check_degradation degradation_found Degradation Products Found? check_degradation->degradation_found milder_conditions Use Milder Dehydrating Agent degradation_found->milder_conditions Yes workup_issue Investigate Workup Procedure for Product Loss degradation_found->workup_issue No

References

Optimization of reaction conditions for the cyclization of N,N'-diacylhydrazines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the cyclization of N,N'-diacylhydrazines to form 1,3,4-oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyclization of N,N'-diacylhydrazines to 1,3,4-oxadiazoles?

A1: The most prevalent methods involve the cyclodehydration of N,N'-diacylhydrazines using various reagents. Commonly employed cyclodehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and Burgess reagent.[1][2][3] Additionally, oxidative cyclization of N-acylhydrazones, which can be formed in situ from aldehydes and acyl hydrazides, is another popular route.[4][5]

Q2: What are the advantages of using microwave-assisted synthesis for this reaction?

A2: Microwave-assisted synthesis offers several advantages over conventional heating methods. These include significantly shorter reaction times, often improved reaction yields, and a simpler work-up.[5][6][7] The direct absorption of microwave energy by the reactant molecules can lead to more efficient and rapid heating, often resulting in cleaner reactions.[8]

Q3: Can this reaction be performed under metal-free conditions?

A3: Yes, several metal-free methods are available. The use of dehydrating agents like POCl₃, SOCl₂, PPA, and Burgess reagent does not require a metal catalyst. Additionally, oxidative cyclization can be achieved using reagents like Dess-Martin periodinane or under photochemical conditions without a metal catalyst.[4][9]

Q4: What is the general mechanism for the cyclodehydration of N,N'-diacylhydrazines?

A4: The cyclodehydration reaction proceeds through the activation of one of the carbonyl groups of the N,N'-diacylhydrazine by the dehydrating agent. This is followed by an intramolecular nucleophilic attack from the other amide oxygen, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable 1,3,4-oxadiazole ring.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient Dehydrating Agent: The chosen dehydrating agent may not be potent enough for your specific substrate.- Try a stronger dehydrating agent. For example, if PPA is ineffective, consider using POCl₃ or triflic anhydride.[3] - For sensitive substrates, a milder reagent like the Burgess reagent under microwave conditions might be more suitable.[10][11]
Decomposition of Starting Material or Product: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to degradation.[1]- Lower the reaction temperature. - Use a milder dehydrating agent. - Reduce the reaction time, especially when using microwave irradiation.
Incomplete Reaction: The reaction may not have reached completion.- Increase the reaction time. - Increase the reaction temperature or microwave power. - Ensure efficient stirring to improve mass transfer.
Poor Quality of Starting N,N'-Diacylhydrazine: Impurities in the starting material can inhibit the reaction.- Purify the N,N'-diacylhydrazine by recrystallization or column chromatography before use.
Formation of Side Products Side Reactions of the Dehydrating Agent: Some dehydrating agents can lead to unwanted side reactions. For example, POCl₃ can sometimes cause chlorination.- Switch to a different dehydrating agent. For instance, using Burgess reagent can avoid chlorinated byproducts. - Optimize the reaction temperature and time to minimize side reactions.
Cleavage of Intermediates: For 1,2,4-oxadiazole synthesis from O-acylamidoxime intermediates, cleavage can be a major side reaction.- While this guide focuses on 1,3,4-oxadiazoles from diacylhydrazines, if similar intermediates are possible, adjusting the pH or temperature might suppress cleavage.
Formation of Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to polymerization.- Reduce the reaction temperature and time. - Ensure the concentration of the reactants is optimal.
Difficulty in Product Isolation/Purification Product is Highly Soluble in the Work-up Solvent: The desired product may be lost during the aqueous work-up.- Extract the aqueous phase with a different organic solvent. - Saturate the aqueous phase with NaCl to decrease the polarity and improve extraction efficiency.
Co-elution of Product and Byproducts during Chromatography: Similar polarities can make chromatographic separation challenging.- Try a different solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Cyclization of N,N'-Diacylhydrazines

EntryDehydrating AgentSolventTemperature (°C)TimeYield (%)Reference
1POCl₃TolueneReflux6-24 h40-76[12]
2POCl₃Neat (Microwave)805-10 min42-72[7]
3P₂O₅Neat (Microwave)---[2]
4Burgess ReagentTHF (Microwave)---[11]
5Triflic AnhydrideDichloromethane03 h77-86[3]
6Thionyl Chloride----[1]
7Polyphosphoric Acid----[1]
8XtalFluor-EDichloromethaneRT--[13]
9SO₂F₂---High[14]

Note: "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

Method 1: Cyclization using Phosphorus Oxychloride (POCl₃) under Conventional Heating
  • To a solution of the N,N'-diacylhydrazine (1.0 mmol) in a suitable solvent such as toluene (10 mL), add phosphorus oxychloride (3.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 6-24 hours), cool the mixture to room temperature.[12]

  • Carefully pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.[12]

Method 2: Microwave-Assisted Cyclization using Phosphorus Oxychloride (POCl₃)
  • In a microwave reaction vessel, place the N,N'-diacylhydrazine (1.0 mmol) and a catalytic amount of phosphorus oxychloride (e.g., 0.2 mmol).

  • Irradiate the mixture in a microwave reactor at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[6][7]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 3: Oxidative Cyclization of N-Acylhydrazones (General Procedure)
  • To a solution of the N-acylhydrazone (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile), add the oxidizing agent (e.g., Dess-Martin periodinane, chloramine-T, or iodine) (1.1-1.5 mmol).[5][8]

  • Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated sodium thiosulfate solution for iodine-mediated reactions).

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification start N,N'-Diacylhydrazine purify Purification (if necessary) start->purify cyclization Cyclization (Dehydrating Agent/ Oxidizing Agent) purify->cyclization monitoring Reaction Monitoring (TLC) cyclization->monitoring Heat/Microwave monitoring->cyclization Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the cyclization of N,N'-diacylhydrazines.

reaction_mechanism DAH N,N'-Diacylhydrazine Activated Activated Carbonyl Intermediate DAH->Activated + Dehydrating Agent Cyclic Cyclic Intermediate Activated->Cyclic Intramolecular Nucleophilic Attack Oxadiazole 1,3,4-Oxadiazole Cyclic->Oxadiazole - Dehydrating Agent - H₂O H2O H₂O

Caption: Simplified mechanism of N,N'-diacylhydrazine cyclodehydration.

troubleshooting_guide start Low/No Product Yield? check_reagents Are reagents fresh and pure? start->check_reagents Yes side_products Are there significant side products? start->side_products No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes change_reagent Try a stronger/milder dehydrating agent. check_reagents->change_reagent No optimize_conditions Adjust temperature, time, or solvent. check_conditions->optimize_conditions No check_conditions->side_products Yes success Successful Synthesis change_reagent->success optimize_conditions->success change_conditions Modify reaction conditions to minimize side reactions. side_products->change_conditions Yes purification_issue Is purification the issue? side_products->purification_issue No change_conditions->success optimize_purification Optimize chromatography/recrystallization. purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: Troubleshooting decision tree for optimizing the cyclization reaction.

References

Overcoming solubility issues of 1,3,4-oxadiazole derivatives in biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3,4-Oxadiazole Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my 1,3,4-oxadiazole derivatives have poor aqueous solubility?

A1: The 1,3,4-oxadiazole core itself is a heterocyclic structure, but its solubility is highly dependent on the nature of the substituents at the 2 and 5 positions.[1] Many derivatives are synthesized with aryl (aromatic ring) groups to achieve specific biological activities. These aryl groups are often hydrophobic (water-repelling), which significantly decreases the overall water solubility of the molecule.[1][2] This inherent hydrophobicity is a primary reason why many promising 1,3,4-oxadiazole compounds are challenging to work with in aqueous biological buffers and cell culture media.[3]

Q2: What is the best initial solvent for preparing a stock solution of a new 1,3,4-oxadiazole derivative?

A2: For most hydrophobic small molecules, including many 1,3,4-oxadiazole derivatives, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4] It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[5] Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock can then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A3: The tolerance of cell lines to DMSO can vary, but a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid cytotoxicity.[6] Some sensitive assays or cell lines may even require concentrations below 0.1%.[3] It is crucial to run a solvent toxicity control experiment, where cells are exposed to the same concentration of DMSO as your highest compound concentration, to ensure the observed effects are from your compound and not the solvent.

Q4: Can I use other solvents besides DMSO?

A4: Yes, if your compound is insoluble in DMSO or your assay is intolerant to it, other water-miscible organic solvents can be considered. These include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[3][7] However, the tolerability of these solvents in biological assays must also be empirically determined.

Troubleshooting Guide: Compound Precipitation in Media

This guide addresses the common issue of a 1,3,4-oxadiazole derivative precipitating out of solution when added to aqueous assay buffers or cell culture media.

Issue 1: Immediate Precipitation ("Crashing Out")

Question: I dissolved my compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I fix it?

Answer: This phenomenon, often called "solvent shock" or "crashing out," occurs when a compound dissolved in a concentrated organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[8] The sudden change in polarity causes the compound to fall out of solution.

Solutions & Methodologies:

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) serum-free media or PBS. Then, add this intermediate dilution to the final volume of complete media.[9][10]

  • Slow Addition with Agitation: Add the stock solution (or intermediate dilution) drop-wise into the media while gently vortexing or swirling.[9][10] This promotes rapid dispersal and prevents localized high concentrations that can initiate precipitation.

  • Use Pre-warmed Media: The solubility of many compounds is temperature-dependent. Always use media that has been pre-warmed to 37°C, as adding the compound to cold media can decrease its solubility.[8][9]

  • Decrease the Final Concentration: The intended final concentration of your compound may simply exceed its maximum aqueous solubility limit.[9] Perform a solubility test by preparing a series of dilutions and visually inspecting for the highest concentration that remains clear.

Issue 2: Delayed Precipitation (After Incubation)

Question: My media with the compound looks fine initially, but after a few hours or days in the incubator, I see crystals or a cloudy precipitate. What could be the cause?

Answer: Delayed precipitation can result from several factors, including interactions with media components, changes in pH due to cellular metabolism, or the compound's instability in an aqueous environment over time.

Solutions & Methodologies:

  • Incorporate Solubilizing Excipients: If simple dilution techniques fail, advanced formulation strategies may be necessary.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They can encapsulate hydrophobic molecules like 1,3,4-oxadiazole derivatives, forming an "inclusion complex" that is more water-soluble.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[7]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Solutol® HS-15 can be used at low concentrations to form micelles that solubilize poorly soluble compounds.[7]

  • pH Modification: The solubility of compounds with ionizable groups can be highly pH-dependent.[] Check the pKa of your derivative. If it is a weak acid or base, adjusting the pH of your buffer system (while ensuring it remains compatible with your cells) can significantly improve solubility.[13]

  • Reduce Particle Size (Nanosuspensions): For in vivo studies or specialized applications, reducing the particle size of the compound to the nanoscale increases the surface area, which can enhance the dissolution rate.[7][14] This typically requires specialized equipment like high-pressure homogenizers or ball mills.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent

This protocol details how to prepare a working solution of a hydrophobic 1,3,4-oxadiazole derivative using a serial dilution method to prevent precipitation.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to a high concentration (e.g., 50 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.[10]

  • Pre-warm Media: Warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.[9]

  • Create Intermediate Dilution: Pipette 99 µL of the pre-warmed, serum-free medium into a sterile microcentrifuge tube. Add 1 µL of the 50 mM DMSO stock to create a 500 µM intermediate solution in 1% DMSO. Vortex gently to mix.[10]

  • Prepare Final Working Solution: While gently swirling a flask containing 9.9 mL of pre-warmed complete medium, slowly add 100 µL of the 500 µM intermediate solution. This results in a final concentration of 5 µM compound in 0.01% DMSO.

  • Inspect and Use: Visually inspect the final medium for any signs of precipitation. Use the freshly prepared medium immediately for your experiment.[10]

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of a compound using HP-β-CD as a solubilizing agent.

  • Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile, purified water. This will serve as the solvent vehicle.

  • Weigh Compound: Weigh the required amount of your 1,3,4-oxadiazole derivative.

  • Form the Complex: Add the 45% HP-β-CD solution to the powdered compound. Vortex vigorously and sonicate in a water bath until the compound is fully dissolved. This solution is now your high-concentration stock. The formation of the inclusion complex significantly enhances the aqueous solubility.[15][16]

  • Dilution: This aqueous stock solution can now be diluted directly into your cell culture medium or assay buffer to achieve the desired final concentration. The final concentration of HP-β-CD in the assay should be kept low and controlled for, as high concentrations can have cellular effects (e.g., cholesterol depletion).[5]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes the potential improvement in aqueous solubility for a model hydrophobic compound using different formulation strategies. Note: These values are illustrative and actual results will vary depending on the specific 1,3,4-oxadiazole derivative.

Formulation VehicleFinal Solvent Conc.Typical Solubility Increase (vs. water)Key Considerations
PBS (pH 7.4)-1x (Baseline)Often very low for hydrophobic derivatives.
PBS + 1% DMSO1% DMSO5-50xMay not be sufficient; DMSO can be toxic at >0.5%.[6]
PBS + 5% PEG 4005% PEG 40010-100xPEG 400 is a common co-solvent.[7]
20% SBE-β-CD in Water-100-5000xHighly effective; SBE-β-CD is generally well-tolerated.[7]
1% Tween® 80 in Water1% Tween 8050-1000xForms micelles to encapsulate the compound.[7]

Visual Guides

Troubleshooting Workflow for Compound Precipitation

The following diagram outlines a logical decision-making process for a researcher encountering solubility issues with a 1,3,4-oxadiazole derivative.

G start Start: Compound Precipitates in Media stock_prep Step 1: Optimize Stock Solution Preparation start->stock_prep serial_dilution Use Serial Dilution? (vs. Direct Dilution) stock_prep->serial_dilution slow_addition Add Dropwise with Gentle Agitation? serial_dilution->slow_addition Yes formulation Step 2: Consider Formulation Strategies serial_dilution->formulation No warm_media Use Pre-warmed (37°C) Media? slow_addition->warm_media Yes slow_addition->formulation No warm_media->formulation No, still precipitates success Success: Compound is Soluble warm_media->success Yes use_excipient Use Solubilizing Excipient? formulation->use_excipient cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) use_excipient->cyclodextrin Yes ph_adjust Is Compound pH-sensitive? use_excipient->ph_adjust No cyclodextrin->success surfactant Try Surfactants (e.g., Tween 80) adjust_buffer Modify Buffer pH ph_adjust->adjust_buffer Yes fail Problem Persists: Consider Structural Modification of Compound ph_adjust->fail No adjust_buffer->success G cluster_before Before Complexation cluster_after After Complexation Oxadiazole_h Hydrophobic 1,3,4-Oxadiazole Water_m Water Molecules insoluble Result: Poor Solubility (Precipitation) CD_h Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex soluble Result: Increased Solubility in Water Oxadiazole_in Oxadiazole (Encapsulated) Water_m2 Water Molecules cluster_before cluster_before cluster_after cluster_after cluster_before->cluster_after  Inclusion Process  

References

Technical Support Center: Enhancing the Stability of Chloromethyl-1,3,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3,4-Oxadiazole Compounds. This resource is tailored for researchers, scientists, and drug development professionals to address challenges related to the stability of the chloromethyl group in 1,3,4-oxadiazole derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential issues in your research.

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. However, the introduction of a chloromethyl group, a versatile handle for further functionalization, can sometimes lead to stability issues. This guide aims to provide practical solutions to enhance the stability of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis, purification, and storage of chloromethyl-1,3,4-oxadiazole compounds.

Q1: My 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole appears to be degrading during my reaction work-up or purification. What are the likely causes?

A1: Degradation of the chloromethyl group is the most probable cause. This group is susceptible to nucleophilic attack, which can be exacerbated by certain conditions during work-up and purification.

Troubleshooting Steps:

  • Avoid Basic Conditions: The chloromethyl group is particularly sensitive to basic conditions, which can lead to hydrolysis to the corresponding alcohol or reaction with other nucleophiles present. During work-up, use neutral or slightly acidic washes (e.g., dilute HCl) instead of basic washes (e.g., sodium bicarbonate or carbonate solutions).

  • Mind Your Nucleophiles: Be aware of any nucleophilic species in your reaction mixture or work-up procedure. Amines, alcohols, and even water can react with the chloromethyl group, especially at elevated temperatures.

  • Purification Method:

    • Chromatography: When using silica gel chromatography, deactivation of the silica gel with a small percentage of a non-nucleophilic base (e.g., triethylamine in the eluent) can sometimes prevent degradation on the column. However, this should be done cautiously as the base itself can be a nucleophile. A better approach might be to use a less acidic stationary phase or to perform the chromatography quickly at low temperatures.

    • Recrystallization: If possible, recrystallization is often a milder purification method than chromatography. Choose a non-nucleophilic solvent system.

Q2: I am observing the formation of a hydroxylmethyl derivative as a major byproduct. How can I prevent this hydrolysis?

A2: The formation of the hydroxymethyl derivative is a clear indication of hydrolysis of the chloromethyl group.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all your solvents and reagents are strictly anhydrous, especially during synthesis and storage. The 1,3,4-oxadiazole ring itself is generally stable in aqueous media, but the chloromethyl group is not.[1]

  • Control pH: As mentioned, avoid basic pH. If your reaction generates basic byproducts, consider using a non-nucleophilic scavenger.

  • Temperature Control: Perform reactions and work-ups at the lowest possible temperature to minimize the rate of hydrolysis.

Q3: Does the electronic nature of the substituent on the 5-aryl ring affect the stability of the chloromethyl group?

A3: Yes, the electronic properties of the substituent on the 5-aryl ring can influence the reactivity of the chloromethyl group.

  • Electron-Withdrawing Groups (EWGs): EWGs on the aryl ring can increase the electrophilicity of the chloromethyl carbon, potentially making it more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs): EDGs can slightly decrease the electrophilicity of the chloromethyl carbon, which might offer a modest increase in stability against nucleophilic substitution.

Q4: What are the best practices for storing chloromethyl-1,3,4-oxadiazole compounds to ensure long-term stability?

A4: Proper storage is crucial for preventing degradation over time.

Storage Recommendations:

  • Temperature: Store compounds at low temperatures (-20°C is recommended).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

  • Solvent: If stored in solution, use a dry, aprotic, and non-nucleophilic solvent (e.g., anhydrous dioxane, toluene, or dichloromethane). Avoid protic solvents like methanol or ethanol.

Strategies for Enhancing Stability

If the inherent instability of the chloromethyl group is a persistent issue, several strategies can be employed to enhance its stability.

Steric Hindrance

Introducing bulky groups near the chloromethyl moiety can sterically hinder the approach of nucleophiles, thereby slowing down the rate of substitution reactions.

Experimental Approach:

  • Synthesize 1,3,4-oxadiazole derivatives with ortho-substituents on the 5-aryl ring. For example, using a 2,6-dimethylphenyl or a 2,6-dichlorophenyl group instead of an unsubstituted phenyl ring can provide steric shielding.

Electronic Modulation

As discussed, modifying the electronic properties of the 5-aryl substituent can influence the reactivity of the chloromethyl group. While the effect might be modest, it can be a useful parameter to tune.

Experimental Approach:

  • Incorporate electron-donating groups (e.g., methoxy, methyl) on the 5-aryl ring to slightly reduce the electrophilicity of the chloromethyl carbon.

Use of Protecting Groups

In multi-step syntheses, it may be beneficial to protect the chloromethyl group or use a more stable precursor that can be converted to the chloromethyl group at a later stage.

Common Precursors/Protecting Groups:

  • Hydroxymethyl Group: The corresponding hydroxymethyl-1,3,4-oxadiazole is generally more stable. The hydroxyl group can be converted to the chloromethyl group in the final step of the synthesis using a mild chlorinating agent like thionyl chloride or Appel reaction conditions.

  • Methoxymethyl (MOM) Ether: The hydroxymethyl derivative can be protected as a MOM ether, which is stable to a wide range of reaction conditions. Deprotection followed by chlorination can then yield the desired product.

Quantitative Data on Stability

While specific kinetic data for the degradation of a wide range of chloromethyl-1,3,4-oxadiazole derivatives is not extensively available in the literature, forced degradation studies are a standard approach to assess stability. A typical forced degradation study would involve subjecting the compound to various stress conditions and quantifying the remaining parent compound over time using a validated analytical method like HPLC.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Product
Acidic Hydrolysis 0.1 M HCl, 60°CHydroxymethyl derivative
Basic Hydrolysis 0.1 M NaOH, room temperature to 60°CHydroxymethyl derivative and other substitution products
Oxidative Degradation 3% H₂O₂, room temperatureVaries, potentially ring-opened products
Thermal Degradation 80°C, solid stateVaries
Photolytic Degradation Exposure to UV light (e.g., 254 nm)Varies

Researchers should perform these studies on their specific compounds to generate relevant stability data.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of a 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole

Objective: To assess the stability of the compound under various stress conditions.

Materials:

  • 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole compound

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Then, dissolve an accurately weighed amount in acetonitrile to get a 1 mg/mL solution.

    • Control Sample: Dilute 1 mL of the stock solution with 1 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Analysis:

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Data Analysis:

  • Calculate the percentage degradation of the parent compound under each condition.

  • Plot the percentage of the remaining compound against time to understand the degradation kinetics.

Protocol 2: Conversion of a Hydroxymethyl Group to a Chloromethyl Group

Objective: To synthesize the chloromethyl compound from a more stable hydroxymethyl precursor as a final step.

Materials:

  • 2-(Hydroxymethyl)-5-aryl-1,3,4-oxadiazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Dissolve the 2-(hydroxymethyl)-5-aryl-1,3,4-oxadiazole (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the solution.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole.

  • Purify the product by recrystallization or flash column chromatography.

Visualizations

Degradation Pathway of Chloromethyl-1,3,4-Oxadiazole

Potential Degradation Pathways A 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole B Nucleophilic Substitution Product (e.g., Hydroxymethyl derivative) A->B Nucleophilic Attack (e.g., H2O, OH-, ROH, RNH2) C Elimination Product (less common) A->C Strong, non-nucleophilic base

Caption: Common degradation routes for the chloromethyl group.

Workflow for Stability Enhancement

Workflow for Enhancing Compound Stability cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies A Compound Degradation Observed B Optimize Work-up & Purification (Neutral pH, Low Temp) A->B C Ensure Anhydrous Conditions A->C D Introduce Steric Hindrance B->D If problem persists F Use Protecting Group Strategy B->F G Stable Compound B->G If successful E Modify Electronics (EDGs) C->E If problem persists C->G If successful D->G E->G F->G

Caption: A decision-making workflow for stabilizing target compounds.

This technical support center provides a starting point for addressing the stability of chloromethyl-1,3,4-oxadiazole compounds. For further assistance, please consult the cited literature and consider performing detailed stability studies on your specific molecules.

References

Troubleshooting guide for the purification of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product is an oil and won't solidify. How can I purify it?

A1: An oily product can indicate the presence of residual solvent or impurities that are depressing the melting point.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all volatile solvents from the reaction have been thoroughly removed under high vacuum. Gentle heating (e.g., 40-50 °C) under vacuum can aid this process, but be cautious of potential product decomposition.

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. This can often induce crystallization or precipitate the product as a solid.

    • Column Chromatography: If trituration fails, column chromatography is the recommended next step.[1][2][3] An oily product can be directly adsorbed onto a small amount of silica gel and dry-loaded onto the column.

Q2: I'm seeing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates impurities. Common contaminants in the synthesis of 1,3,4-oxadiazoles include:

  • Unreacted Starting Materials: Such as 4-methylbenzoyl chloride or 2-chloroacetyl hydrazide.

  • Intermediate Products: Incomplete cyclization can leave N,N'-diacylhydrazine intermediates.[2]

  • Side-Reaction Products: The use of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can lead to chlorinated byproducts or other side reactions if not properly controlled.[2][4]

Q3: What is the recommended method for purifying solid this compound?

A3: For solid products, recrystallization is often an effective purification method.[2][5] If recrystallization does not yield a product of sufficient purity, column chromatography is the alternative.

  • Recrystallization: Ethanol is a commonly used solvent for recrystallizing 1,3,4-oxadiazole derivatives.[5] Other potential solvent systems include mixtures of ethanol and dimethylformamide (DMF).

  • Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying oxadiazole compounds.[1] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Q4: My purified product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point is a classic sign of an impure compound. Even small amounts of impurities can significantly affect the melting point. Further purification is necessary. Consider a second recrystallization from a different solvent system or purification by column chromatography.

Q5: How can I confirm the purity and identity of my final product?

A5: The identity and purity of this compound should be confirmed using a combination of spectroscopic and physical methods:

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the proton signals and their integrations.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton of the molecule.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups present in the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]

  • Physical Methods:

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

    • TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

Quantitative Data Summary

The following table summarizes typical data for this compound and potential impurities. Note that specific values may vary depending on the experimental conditions.

CompoundMolecular FormulaCAS NumberPurityPhysical Form
This compoundC₁₀H₉ClN₂O287197-95-9>95%Solid
4-Methylbenzoyl chlorideC₈H₇ClO874-60-2-Liquid
2-Chloroacetyl hydrazideC₂H₅ClN₂O3539-70-8-Solid

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol. The solution should be saturated.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization

TroubleshootingWorkflow cluster_start Initial State cluster_problem Problem Identification cluster_solution Purification Strategy cluster_end Final Product start Crude Product oily Product is Oily start->oily Physical State? impure_solid Impure Solid (TLC/Melting Point) start->impure_solid Physical State? triturate Triturate with Non-Polar Solvent oily->triturate Action recrystallize Recrystallization impure_solid->recrystallize Action column_chrom Column Chromatography triturate->column_chrom Fails pure_product Pure Product triturate->pure_product Successful column_chrom->pure_product Successful recrystallize->column_chrom Fails recrystallize->pure_product Successful

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Navigating Cytotoxicity of 1,3,4-Oxadiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of 1,3,4-oxadiazole-based compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing high cytotoxicity with our 1,3,4-oxadiazole compound, even at low concentrations. What are the potential causes?

A1: High cytotoxicity at low concentrations can stem from several factors. The intrinsic chemical properties of the specific 1,3,4-oxadiazole derivative might lead to potent, unavoidable cytotoxicity. However, experimental conditions can also significantly contribute. Issues such as compound precipitation, leading to concentrated localized doses, or off-target effects where the compound interacts with unintended cellular components, can result in cell death. Additionally, the metabolic activity of your specific cell line could be converting the compound into a more toxic metabolite.

Q2: How can we differentiate between true cytotoxicity and artifacts in our cell-based assay?

A2: It is crucial to include a comprehensive set of controls in your experimental design. A vehicle control (the solvent used to dissolve the compound) is essential to rule out solvent-induced toxicity. A positive control with a known cytotoxic agent will validate the assay's sensitivity. Additionally, performing orthogonal assays that measure different aspects of cell health, such as a membrane integrity assay (e.g., LDH release) alongside a metabolic assay (e.g., MTT), can help confirm the cytotoxic effect. Visual inspection of the cells under a microscope for morphological changes characteristic of cell death is also a valuable qualitative measure.

Q3: Can the solubility of our 1,3,4-oxadiazole compound affect the cytotoxicity results?

A3: Absolutely. Poor solubility is a common cause of inconsistent and misleading cytotoxicity data. If the compound precipitates in the culture medium, it can lead to an inaccurate estimation of the effective concentration and may cause mechanical stress to the cells. This can result in an overestimation of cytotoxicity. It is advisable to determine the solubility of your compound in the assay medium prior to conducting cytotoxicity experiments.

Q4: Are there any general structural modifications to the 1,3,4-oxadiazole scaffold that are known to reduce cytotoxicity?

A4: While specific structure-activity relationships (SAR) are compound-dependent, some general principles may apply. Modifying substituents on the 1,3,4-oxadiazole ring can alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity and toxicity. For instance, the addition of polar groups can sometimes reduce non-specific membrane interactions and decrease general cytotoxicity. However, any modification should be guided by a clear understanding of the target interaction to avoid compromising the desired activity.

Troubleshooting Guides

Problem 1: High Background Signal in Cytotoxicity Assay

Symptoms:

  • High absorbance/fluorescence in "no cell" or "vehicle-only" control wells.

  • Reduced dynamic range of the assay.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Compound Interference The 1,3,4-oxadiazole compound may directly react with the assay reagent (e.g., reducing MTT) or possess intrinsic color or fluorescence. Run a "compound-only" control at the highest concentration to quantify this interference and subtract it from the experimental values.
Media Components Phenol red in the culture medium can interfere with colorimetric assays. Use phenol red-free medium for these experiments. Serum components can also contribute to background fluorescence.
Contamination Microbial contamination (bacteria, yeast) can metabolize assay reagents. Regularly check cultures for contamination and maintain aseptic techniques.
Problem 2: Inconsistent Cytotoxicity Results Between Experiments

Symptoms:

  • Poor reproducibility of IC50 values.

  • High well-to-well variability.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Cell Seeding Density Inconsistent cell numbers per well can lead to significant variability. Ensure a homogenous cell suspension and consistent seeding density. Perform a cell titration experiment to find the optimal density where cells are in an exponential growth phase.
Compound Stability/Solubility The compound may be unstable or precipitating in the culture medium. Prepare fresh compound dilutions for each experiment and visually inspect for precipitates. Consider using a solubility-enhancing excipient if necessary.
Incubation Time The duration of compound exposure can significantly impact cytotoxicity. Standardize the incubation time across all experiments. A time-course experiment can help determine the optimal endpoint.

Data Presentation

Table 1: Example IC50 Values of 1,3,4-Oxadiazole Derivatives in Various Cell Lines

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
AMK OX-8A549MTT7225.04[1]
AMK OX-9A549MTT7220.73[1]
AMK OX-11A549MTT7245.11[1]
AMK OX-12A549MTT7241.92[1]
AMK OX-8HeLaMTT7235.29[1]
AMK OX-10HeLaMTT725.34[1]
AMK OX-12HeLaMTT7232.91[1]
Compound 4hA549Not SpecifiedNot Specified<0.14[2]
Compound 4iA549Not SpecifiedNot Specified1.59[2]
Compound 4lA549Not SpecifiedNot Specified1.80[2]
Compound 59HT-1080Not SpecifiedNot Specified17.08 ± 0.97[3]
Compound 4MCF-7Not SpecifiedNot Specified2.13 µg/mL[3][4]
Compound 4HepG2Not SpecifiedNot Specified1.63 µg/mL[3][4]

Note: The cytotoxic potential of 1,3,4-oxadiazole derivatives can vary significantly based on their specific chemical structures and the cell line being tested. The data presented here is for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • 1,3,4-oxadiazole compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere and proliferate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole compound in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the different compound concentrations. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Signaling Pathway

G compound 1,3,4-Oxadiazole Compound stress Cellular Stress (e.g., ROS, ER Stress) compound->stress mitochondria Mitochondrial Dysfunction stress->mitochondria other_pathways Other Cytotoxic Pathways stress->other_pathways caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_death Cell Death apoptosis->cell_death other_pathways->cell_death

Caption: A simplified signaling pathway for drug-induced cytotoxicity.

Experimental Workflow

G start Start: High Cytotoxicity Observed solubility Check Compound Solubility start->solubility concentration Optimize Compound Concentration solubility->concentration If soluble incubation Optimize Incubation Time concentration->incubation assay Perform Orthogonal Cytotoxicity Assays incubation->assay modification Consider Structural Modification assay->modification If still cytotoxic end End: Reduced/ Characterized Cytotoxicity assay->end If cytotoxicity is acceptable modification->end

Caption: A workflow for troubleshooting and reducing compound cytotoxicity.

Logical Relationship

G cytotoxicity Observed Cytotoxicity intrinsic Intrinsic Compound Activity cytotoxicity->intrinsic off_target Off-Target Effects cytotoxicity->off_target experimental Experimental Artifacts cytotoxicity->experimental solubility Poor Solubility experimental->solubility concentration High Concentration experimental->concentration contamination Contamination experimental->contamination

Caption: Logical relationships of factors contributing to observed cytotoxicity.

References

Technical Support Center: Optimization of In Vitro Antifungal Testing for Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro antifungal testing of oxadiazole derivatives. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, leading to variability in antifungal efficacy data for oxadiazole derivatives.

Question: Why are my oxadiazole derivatives showing poor solubility in the testing medium?

Answer: Poor aqueous solubility is a common challenge with synthetic compounds like oxadiazoles. This can lead to inaccurate Minimum Inhibitory Concentration (MIC) values. Consider the following troubleshooting steps:

  • Solvent Selection: While Dimethyl Sulfoxide (DMSO) is a common solvent, ensure the final concentration in your assay does not exceed recommended levels (typically ≤1%), as it can inhibit fungal growth.

  • Alternative Solvents: Explore other solvents like ethanol or polyethylene glycol (PEG), but always include solvent controls to assess any intrinsic antifungal activity.

  • Compound Formulation: Consider creating a stock solution at a higher concentration in an appropriate solvent and then diluting it in the test medium. Gentle warming or sonication might aid dissolution, but be cautious of compound degradation.

  • Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween 80) can sometimes improve solubility. However, it's crucial to run controls to ensure the surfactant itself doesn't affect fungal growth or the activity of the compound.

Question: I am observing inconsistent MIC results for the same oxadiazole derivative across different experiments. What could be the cause?

Answer: Inconsistent MICs can stem from several factors. Strict adherence to standardized protocols is key to improving reproducibility.[1][2][3] Key areas to focus on include:

  • Standardized Protocols: Consistently use a validated and standardized protocol for antifungal susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

  • Inoculum Preparation: The density of the fungal inoculum is critical. Ensure you are consistently preparing the inoculum to the recommended concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL for yeasts in broth microdilution).[7] Use a spectrophotometer or McFarland standards for accurate calibration.

  • Quality Control: Always include appropriate quality control (QC) strains with known MIC ranges for the antifungal agents being tested.[8][9][10] This helps to ensure that the test system is performing correctly. If the QC results are out of range, the experimental results should be considered invalid.[9]

  • Compound Stability: Assess the stability of your oxadiazole derivative in the testing medium over the incubation period. Some compounds may degrade, leading to variable results.

  • Plate Reading: Ensure a consistent method for reading the MIC endpoints. For azoles, the endpoint is typically a significant reduction in growth (e.g., 50%) compared to the growth control.[11] Using a plate reader can provide more objective results than visual inspection.

Question: My disk diffusion assay is not producing clear zones of inhibition for my oxadiazole derivatives. What should I do?

Answer: The absence of clear inhibition zones in a disk diffusion assay can be due to several factors:

  • Compound Diffusion: The compound may not be diffusing properly from the paper disk into the agar. The molecular weight and solubility of the compound can affect its diffusion rate.

  • Inappropriate Agar Medium: The choice of agar can influence the results. Mueller-Hinton agar supplemented with glucose and methylene blue is often recommended for yeast susceptibility testing to enhance zone edge definition.[7]

  • Inoculum Density: An overly dense inoculum can obscure the zones of inhibition. Ensure the inoculum is prepared to the correct turbidity.

  • Incubation Time and Temperature: Suboptimal incubation conditions can affect both fungal growth and compound activity. Follow standardized guidelines for the specific fungal species being tested.[12]

Frequently Asked Questions (FAQs)

1. Which are the most common in vitro antifungal testing methods for new compounds like oxadiazole derivatives?

The most common methods are broth microdilution, disk diffusion, and time-kill assays. Broth microdilution is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7][11] The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a fungus to a compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[13][14] Time-kill assays provide information on the fungicidal or fungistatic activity of a compound over time.[15][16]

2. What are appropriate quality control (QC) strains for antifungal susceptibility testing?

The selection of QC strains depends on the fungal species being tested. For Candida species, commonly used QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[9] It is essential to use well-characterized reference strains with established MIC ranges for the antifungal agents being tested to ensure the validity of the results.[8][10][17]

3. How do I interpret the results of a time-kill assay?

Time-kill assays are typically interpreted by plotting the log10 of CFU/mL against time. Fungicidal activity is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum. Fungistatic activity is characterized by a <3-log10 reduction in CFU/mL.[15]

4. Can I use the same testing protocol for different fungal species?

While the basic principles of antifungal susceptibility testing are similar, specific parameters such as inoculum preparation, incubation time, and temperature may need to be optimized for different fungal species.[5] For example, testing filamentous fungi may require different conditions compared to yeasts.[13] It is crucial to consult standardized guidelines, such as those from CLSI, for species-specific recommendations.

Experimental Protocols

Broth Microdilution for Yeasts (Based on CLSI M27 Guidelines)[4][5][7]
  • Preparation of Antifungal Stock Solution: Prepare a stock solution of the oxadiazole derivative in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired final concentration.

  • Preparation of Microdilution Plates:

    • Dispense 198 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0) into the first column of a 96-well microtiter plate and 100 µL into the remaining wells.

    • Add 2 µL of the antifungal stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud dextrose agar for 24 hours at 35°C.

    • Select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1 x 10³ to 5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microdilution plate.

    • Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: Determine the MIC as the lowest concentration of the oxadiazole derivative that causes a significant (typically ≥50%) inhibition of growth compared to the growth control.

Disk Diffusion for Yeasts (Based on CLSI M44 Guidelines)[14]
  • Preparation of Agar Plates: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Inoculum Preparation: Prepare a yeast suspension in sterile saline equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the agar plate evenly in three directions. Allow the plate to dry for 5-15 minutes.

  • Application of Disks: Aseptically apply paper disks impregnated with a known concentration of the oxadiazole derivative to the surface of the agar.

  • Incubation: Incubate the plates at 35°C for 20-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zones of complete growth inhibition in millimeters.

Data Presentation

Table 1: Example MIC Data for Oxadiazole Derivatives against Candida albicans

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Oxadiazole A8162 - 32
Oxadiazole B240.5 - 8
Fluconazole (Control)120.25 - 4

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: Quality Control Ranges for Reference Antifungal Agents

QC StrainAntifungal AgentAcceptable MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole2 - 8
C. krusei ATCC 6258Amphotericin B0.5 - 2

Visualizations

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Oxadiazole Stock Solution D Serial Dilution in 96-Well Plate A->D B Prepare RPMI 1640 Medium B->D C Prepare Fungal Inoculum (0.5 McFarland) E Inoculate Plate with Fungal Suspension C->E D->E F Incubate at 35°C for 24-48h E->F G Read MIC Endpoint F->G H H G->H Data Analysis

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

G cluster_troubleshooting Troubleshooting Steps start Inconsistent MIC Results A Check Inoculum Density start->A B Verify QC Strain Performance start->B C Assess Compound Solubility & Stability start->C D Standardize Plate Reading start->D end Reproducible MIC Data A->end B->end C->end D->end

Caption: Troubleshooting Logic for Inconsistent MIC Results.

References

Technical Support Center: Scale-Up Synthesis of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent and industrially adaptable method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines.[1][2] In the case of this compound, this involves the reaction of 4-methylbenzoyl hydrazide with chloroacetyl chloride to form the diacylhydrazine intermediate, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃).[3]

Q2: What are the primary safety hazards to consider during the scale-up of this synthesis, particularly when using phosphorus oxychloride (POCl₃)?

A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[4][5] Key safety hazards during scale-up include:

  • Thermal Runaway: The reaction of POCl₃ with the diacylhydrazine is exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled.[6]

  • Violent Reactions: POCl₃ reacts violently with water, alcohols, phenols, and amines.[4][5] Strict exclusion of moisture is critical.

  • Toxicity and Corrosivity: Inhalation of POCl₃ vapors can cause severe respiratory tract irritation and pulmonary edema, and contact with skin and eyes can cause severe burns.[4][7]

  • Hazardous Byproducts: The reaction and subsequent quenching produce corrosive byproducts like hydrochloric acid and phosphoric acid.[5][8]

Q3: How can the purity of the final product be improved on a large scale?

A3: Improving purity on a large scale involves several critical steps. Ensuring the high purity of the starting materials, 4-methylbenzoyl hydrazide and chloroacetyl chloride, is fundamental.[6] During the work-up, a carefully controlled quenching of the reaction mixture is necessary to minimize byproduct formation. The most common method for purification of the crude product is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2] On an industrial scale, efficient filtration and thorough washing of the isolated solid are crucial to remove residual acids and other impurities.[6]

Q4: What factors most significantly impact the yield of the reaction during scale-up?

A4: Several factors can significantly influence the final yield during scale-up:

  • Temperature Control: Maintaining the optimal temperature range during the addition of POCl₃ and the subsequent reaction is critical to prevent side reactions and decomposition.[6]

  • Purity of Reagents: Impurities in the starting materials can lead to the formation of byproducts, reducing the yield of the desired product.

  • Efficient Mixing: Homogeneous mixing is essential in large reactors to ensure uniform reaction conditions and prevent localized overheating.

  • Moisture Control: The presence of water will consume the POCl₃ and lead to lower yields and the formation of undesirable byproducts.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Insufficient amount or poor quality of POCl₃.1. Monitor the reaction by TLC or HPLC to ensure completion. Extend the reaction time if necessary. 2. Ensure starting materials are pure and dry. Maintain strict temperature control. 3. Use a fresh, high-purity batch of POCl₃. Consider a slight excess of the reagent.
Product Fails Purity Specifications 1. Formation of byproducts from side reactions (e.g., from impurities in starting materials). 2. Ineffective purification method.1. Analyze the impurity profile to identify potential side products and adjust reaction conditions (e.g., temperature, addition rate) to minimize their formation. 2. Optimize the recrystallization solvent system. Consider a pre-purification step, such as a wash of the crude solid with a non-polar solvent to remove organic impurities.[6]
Difficulty Isolating the Product 1. The product is too soluble in the reaction or quenching solvent. 2. Formation of an oily or amorphous solid instead of a crystalline material.1. After quenching, perform a solvent swap to a solvent in which the product has lower solubility before cooling and filtration. 2. Attempt to induce crystallization by seeding with a small amount of pure product or by slowly adding an anti-solvent.
Exothermic Reaction is Difficult to Control 1. Addition of POCl₃ is too fast. 2. Inadequate cooling capacity for the reactor size.1. Reduce the addition rate of POCl₃. 2. Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction scale. Consider diluting the reaction mixture with more solvent.[6]

Experimental Protocols

Synthesis of 1-(Chloroacetyl)-2-(4-methylbenzoyl)hydrazine (Intermediate)
  • Reagent Preparation and Reactor Setup: Set up a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a controlled-dosing pump for liquid addition.

  • Charge the reactor with 4-methylbenzoyl hydrazide (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 10-15 L/kg of hydrazide).

  • Begin stirring and cool the mixture to 0-5°C.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent via the dosing pump, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by TLC or HPLC.

  • Upon completion, the resulting solid can be isolated by filtration, washed with cold solvent, and dried under vacuum.

Cyclodehydration to this compound
  • Reactor Setup: Use a clean and dry jacketed glass reactor with the same setup as above.

  • Charge the reactor with the 1-(chloroacetyl)-2-(4-methylbenzoyl)hydrazine intermediate (1.0 eq).

  • Under a nitrogen atmosphere, slowly add phosphorus oxychloride (3-5 eq) via the dosing pump. The addition is exothermic and should be controlled to maintain the desired temperature.

  • Heat the reaction mixture to 80-100°C and maintain for 4-6 hours, monitoring for completion.[9]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly quench the reaction mixture by adding it to ice-water, ensuring the temperature does not rise excessively.

    • The precipitated crude product is collected by filtration, washed thoroughly with water to remove acidic byproducts, and then with a dilute sodium bicarbonate solution, followed by water until the washings are neutral.

    • The crude solid is dried under vacuum.

    • The dried solid is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.[2]

Data Presentation

Table 1: Effect of Dehydrating Agent on Yield (Illustrative)

Dehydrating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
POCl₃Neat905~85[3]
P₂O₅TolueneReflux3~78[10]
SOCl₂NeatReflux6~75[2]
TsCl/PyridineDMF1008~70[11]

Note: Yields are illustrative and can vary based on the specific substrate and scale.

Visualizations

experimental_workflow cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclodehydration cluster_purification Work-up and Purification A 1. Charge Reactor with 4-methylbenzoyl hydrazide and Solvent B 2. Cool to 0-5°C A->B C 3. Add Chloroacetyl Chloride Solution B->C D 4. React at Room Temperature C->D E 5. Isolate and Dry Intermediate D->E F 1. Charge Reactor with Intermediate E->F G 2. Add POCl3 F->G H 3. Heat to 80-100°C G->H I 4. Monitor Reaction H->I J 1. Quench with Ice-Water I->J K 2. Filter and Wash Crude Product J->K L 3. Dry Crude Product K->L M 4. Recrystallize L->M N 5. Isolate and Dry Final Product M->N

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Purity Issues cluster_isolation Isolation Problems Start Problem Encountered Yield_Check Check Reaction Completion (TLC/HPLC) Start->Yield_Check Purity_Check Analyze Impurities Start->Purity_Check Isolation_Check Product Oily or Too Soluble? Start->Isolation_Check Incomplete Incomplete Yield_Check->Incomplete Complete Complete Yield_Check->Complete Extend_Time Extend Reaction Time Incomplete->Extend_Time Check_Reagents Check Reagent Quality and Moisture Complete->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Purity_Check->Optimize_Conditions Optimize_Purification Optimize Recrystallization Purity_Check->Optimize_Purification Soluble Too Soluble Isolation_Check->Soluble Oily Oily Isolation_Check->Oily Solvent_Swap Perform Solvent Swap Soluble->Solvent_Swap Seed_Crystal Induce Crystallization (Seeding/Anti-solvent) Oily->Seed_Crystal

Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.

References

Method refinement for the functionalization of the chloromethyl group.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of the chloromethyl group.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing a chloromethyl group?

A1: The chloromethyl group is a versatile functional handle primarily modified through nucleophilic substitution reactions.[1] Common methods include:

  • Nucleophilic Substitution (SN1 and SN2): This is the most prevalent method, where the chlorine atom is displaced by a wide range of nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism, with the benzylic nature of the chloromethyl group stabilizing the transition states for both pathways.[1]

  • Phase Transfer Catalysis (PTC): This technique is highly effective for reactions involving a chloromethylated organic substrate and an aqueous nucleophile. PTC enhances reaction rates, improves yields, and allows for milder reaction conditions.[2][3]

  • Friedel-Crafts Alkylation: The chloromethylated product can act as an electrophile in a subsequent Friedel-Crafts reaction, leading to the formation of diarylmethanes. This is often an undesired side reaction.[4][5]

Q2: How do I choose the appropriate solvent for my functionalization reaction?

A2: Solvent choice is critical and depends on the reaction mechanism and the nature of the nucleophile.

  • For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity.[6]

  • For SN1 reactions, polar protic solvents like water, alcohols, or acetic acid are suitable as they can stabilize the carbocation intermediate.[1]

  • For Phase Transfer Catalysis, a biphasic system of an organic solvent (like toluene or m-xylene) and water is used.[3][7]

Q3: What are the safety concerns associated with chloromethylation and the functionalization of chloromethyl groups?

A3: Safety is a major concern in these reactions.

  • Bis(chloromethyl) ether (BCME): This is a highly carcinogenic byproduct that can form during chloromethylation reactions, particularly those using formaldehyde and HCl.[5][8] It is crucial to work in a well-ventilated fume hood and take appropriate safety precautions. Unreacted BCME can often be quenched with aqueous ammonia.[8][9]

  • Reagents: Many reagents used, such as sodium azide and sodium cyanide, are highly toxic and must be handled with extreme care.[6][10]

  • Reactive Intermediates: Chloromethylated compounds themselves are reactive alkylating agents and should be handled with appropriate personal protective equipment (PPE).[10]

Q4: How can I monitor the progress of my reaction?

A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[6][10] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[3][11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield Poor quality of reagents or solvents. Ensure all reagents are pure and solvents are anhydrous where necessary.[12]
Incorrect reaction temperature. Optimize the reaction temperature. Some reactions require heating, while others may need to be cooled to prevent side reactions.[4]
Inefficient nucleophile. Use a stronger nucleophile or increase its concentration. For some reactions, the choice of counter-ion can also affect reactivity.
Presence of water in the reaction. For reactions sensitive to moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]
Formation of multiple products Side reactions, such as diarylmethane formation. This is a common side reaction in chloromethylation and subsequent functionalizations.[4][5] To minimize it, use a less active catalyst, lower the reaction temperature, or use a larger excess of the aromatic substrate during chloromethylation.
Over-alkylation of the nucleophile. This is common with amine nucleophiles. The Gabriel synthesis can be a good alternative for preparing primary amines to avoid this issue.[6]
Elimination reaction (E1 or E2) competing with substitution. Use a less sterically hindered base/nucleophile and lower the reaction temperature.
Inconsistent results Variability in substrate quality. Ensure the starting chloromethylated compound is pure and free from residual acids or other impurities from the chloromethylation step.
Environmental factors. High humidity can affect moisture-sensitive reactions.[12] Perform reactions in a controlled environment if necessary.
Difficulty in product isolation Product is water-soluble. If the product has high polarity, it may be soluble in the aqueous phase during workup. Perform multiple extractions with an organic solvent or use a continuous liquid-liquid extractor.
Emulsion formation during workup. The use of phase transfer catalysts can sometimes lead to emulsions.[2] Adding a small amount of brine or filtering the mixture through celite can help to break the emulsion.

Experimental Protocols

General Protocol for Nucleophilic Substitution of a Chloromethyl Group

This protocol provides a general procedure for the substitution of the chloro group with a nucleophile.

Materials and Reagents:

  • Chloromethylated substrate (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetone)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the chloromethylated substrate in the chosen anhydrous solvent.

  • Addition of Nucleophile: Add the nucleophile to the solution. If the nucleophile is a solid, it should be finely ground.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrate and nucleophile).

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[6][10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and an organic solvent for extraction.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.[10]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization if necessary.[10]

Protocol for Chloromethylation of m-Xylene using Phase Transfer Catalysis

This protocol describes a safer and more efficient method for chloromethylation.[7]

Materials and Reagents:

  • m-Xylene (1.0 eq)

  • Paraformaldehyde (2.0 eq)

  • Concentrated hydrochloric acid

  • Phase Transfer Catalyst (e.g., a quaternary ammonium salt, 0.07 mol)[3]

  • Sodium Chloride

  • Concentrated Sulfuric Acid

  • Diethyl ether

  • Anhydrous calcium chloride

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine m-xylene and paraformaldehyde.[7]

  • Addition of Reagents: Add concentrated hydrochloric acid, sodium chloride, and the phase transfer catalyst to the mixture.[7]

  • Initiation of Reaction: Carefully add concentrated sulfuric acid to the mixture.

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., 80 °C) and stir for the required time (e.g., 90 minutes).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether.[7]

    • Wash the organic phase with water and then brine.

    • Dry the separated organic phase over anhydrous calcium chloride.[7]

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Data Presentation

Table 1: Optimized Reaction Parameters for Chloromethylation of m-Xylene via PTC [3]

ParameterOptimal Value
Molar Ratio [CH₂O]/[m-xylene]2
Reaction Time90 minutes
Reaction Temperature80 °C
Catalyst Concentration0.07 mol

Table 2: Comparison of Nucleophilic Substitution Reactions on 2-(Chloromethyl)-5-fluorothiophene [6]

NucleophileReagentSolventTemperatureTimeProduct Type
N-NucleophilePotassium PhthalimideDMF80-90 °C4-6 hoursN-Substituted
S-NucleophilePotassium ThioacetateAcetone/DMFRoom Temp2-4 hoursThioether
O-NucleophileSodium PhenoxideDMF60-70 °C6-8 hoursEther
C-NucleophileSodium CyanideDMF/DMSO50-60 °C4-8 hoursNitrile

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Substrate + Solvent) add_reagent 2. Add Nucleophile/Reagents setup->add_reagent conditions 3. Set Reaction Conditions (Temperature, Stirring) add_reagent->conditions monitor 4. Monitor Progress (TLC) conditions->monitor workup 5. Aqueous Work-up (Extraction, Washing) monitor->workup Reaction Complete dry 6. Dry Organic Layer workup->dry purify 7. Purify Product (Chromatography/Recrystallization) dry->purify

Caption: General experimental workflow for nucleophilic substitution.

ptc_mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Q⁺Nu⁻ Nu_aq->QNu_org Phase Transfer QX_aq Catalyst (Q⁺X⁻) RCl_org Substrate (R-CH₂Cl) Product_org Product (R-CH₂Nu) RCl_org->Product_org Product_org->QX_aq Catalyst Regeneration QNu_org->Product_org Reaction

Caption: Mechanism of Phase Transfer Catalysis (PTC).

troubleshooting_logic start Low Product Yield? reagents Check Reagent/Solvent Purity start->reagents Yes temp Optimize Temperature reagents->temp side_reactions Side Reactions Occurring? temp->side_reactions minimize_side Adjust Conditions (Temp, Catalyst, Stoichiometry) side_reactions->minimize_side Yes workup_issue Check Work-up Procedure side_reactions->workup_issue No

References

Validation & Comparative

Comparative study of the antimicrobial activity of different 1,3,4-oxadiazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives, supported by experimental data from recent studies. The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and the 1,3,4-oxadiazole nucleus has demonstrated significant potential as a pharmacophore in the development of new anti-infective agents. [1][2]

This guide summarizes quantitative antimicrobial activity, details common experimental protocols for assessing efficacy, and visualizes the proposed mechanisms of action for this promising class of compounds.

Quantitative Antimicrobial Activity

The antimicrobial potency of 1,3,4-oxadiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. The following tables present a comparative summary of MIC values for various 1,3,4-oxadiazole derivatives against a panel of pathogenic bacteria and fungi, as reported in several studies.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives against Bacterial Strains (in µg/mL)

Derivative ClassSpecific Derivative/SubstituentStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference Drug (MIC)Source(s)
Naphthofuran-substituted 14a, 14b-0.20.40.2Ciprofloxacin (0.2)[3]
Fluoroquinolone hybrids 5a, 5bGood to ExcellentGood to ExcellentGood to ExcellentGood to ExcellentAmpicillin, Gentamicin[3]
Nalidixic acid hybrids 2a-b, 3a-b2-3x > Nalidixic acid-2-3x > Nalidixic acid2-3x > Nalidixic acidNalidixic acid[3]
Thiazole-substituted 5a (4-F)GoodGoodGoodGood-[2]
Azo-substituted Indole-containingEffective--Resistant-[4]
Furan-derivatives F3, F48, 4-16--[5]
Nitro furan-derivatives I24-8--[5]
Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC) of 1,3,4-Oxadiazole Derivatives against Fungal Strains (in µg/mL)

Derivative ClassSpecific Derivative/SubstituentCandida albicansAspergillus nigerFusarium oxysporumReference Drug (MIC)Source(s)
2,5-disubstituted 4316x > Fluconazole8x > Fluconazole-Fluconazole[3]
LMM Series LMM5, LMM1132--Fluconazole[6]
Chlorine/Nitro-substituted F1, F232---[5]
Benzimidazole conjugates 4a, 7a, 7f--16.0%, 11.0%, 18.0% inhibition-[7]
Aromatic aldehyde-derived 5k---Carbendazim (102.83)[8]

Experimental Protocols

The evaluation of antimicrobial activity of 1,3,4-oxadiazole derivatives is conducted using standardized methodologies to ensure reproducibility and comparability of results.

Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified cell density, typically adjusted to a 0.5 McFarland standard. This suspension is then further diluted.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized microbial suspension.

  • Well Creation: Wells of a specific diameter are punched into the agar.

  • Application of Test Compounds: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[10]

Proposed Mechanisms of Action

The antimicrobial effects of 1,3,4-oxadiazole derivatives are attributed to their interaction with various cellular targets in bacteria and fungi, leading to the disruption of essential life processes.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Several 1,3,4-oxadiazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[11] By binding to these enzymes, the compounds prevent the resealing of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death.

G Proposed Antibacterial Mechanism of 1,3,4-Oxadiazole Derivatives Oxadiazole 1,3,4-Oxadiazole Derivative DNA_Gyrase DNA Gyrase Oxadiazole->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Oxadiazole->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topo_IV->DNA_Replication Essential for Topo_IV->Cell_Death DNA_Replication->Cell_Death

Inhibition of Bacterial DNA Replication
Antifungal Mechanism: Disruption of Ergosterol Biosynthesis

In fungi, certain 1,3,4-oxadiazole derivatives are proposed to interfere with the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of enzymes in this pathway, such as lanosterol 14α-demethylase, leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, thereby disrupting membrane integrity and function, and ultimately inhibiting fungal growth.[1]

G Proposed Antifungal Mechanism of 1,3,4-Oxadiazole Derivatives Oxadiazole 1,3,4-Oxadiazole Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Oxadiazole->Lanosterol_Demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Key Enzyme in Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential for Fungal_Growth_Inhibition Inhibition of Fungal Growth Fungal_Membrane->Fungal_Growth_Inhibition

Disruption of Fungal Cell Membrane Synthesis
General Workflow for Antimicrobial Screening

The process of identifying and characterizing novel antimicrobial 1,3,4-oxadiazole derivatives typically follows a structured workflow from synthesis to biological evaluation.

G General Workflow for Antimicrobial Screening of 1,3,4-Oxadiazole Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation Synthesis Chemical Synthesis of 1,3,4-Oxadiazole Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Mechanism_Studies Mechanism of Action Studies MIC_Determination->Mechanism_Studies Toxicity_Assays Cytotoxicity Assays Mechanism_Studies->Toxicity_Assays In_Vivo_Studies In Vivo Efficacy Studies Toxicity_Assays->In_Vivo_Studies

Workflow for Antimicrobial Drug Discovery

References

A Comparative Guide to QSAR Analysis of 1,3,4-Oxadiazole Analogs for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antibacterial effects.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) modeling has become an indispensable computational tool in this endeavor, enabling the prediction of biological activity from molecular structure and guiding the rational design of more effective drug candidates.[4]

This guide provides a comparative analysis of various QSAR studies on 1,3,4-oxadiazole analogs, summarizing key findings, experimental data, and methodologies to aid researchers in the field of antibacterial drug discovery.

Comparative Analysis of Antibacterial Activity and QSAR Models

The antibacterial efficacy of 1,3,4-oxadiazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. QSAR studies have employed various modeling techniques to correlate the structural features of these compounds with their observed antibacterial activity. The following tables summarize and compare the results from several key studies.

Table 1: Comparison of Antibacterial Activity (MIC, µg/mL) of 1,3,4-Oxadiazole Derivatives

Study ReferenceCompound SeriesStaphylococcus aureusEscherichia coliMethicillin-resistant S. aureus (MRSA)Standard Drug(s)
Desai et al. (2023)1,3,4-Oxadiazole derivativesMICs ranging from 0.25 to 8 µg/mL--Vancomycin (MIC = 2-4 µg/mL), Norfloxacin (MIC = 1-2 µg/mL), Ciprofloxacin (MIC = 6.25 µg/mL)[5]
Faria et al. (2021)LMM6 (a 1,3,4-oxadiazole)MIC ranging from 1.95 to 7.81 µg/mL-Activity comparable to linezolid-[5]
Guo et al. (2019)Norfloxacin-1,3,4-oxadiazole hybridsMICs = 1–2 µg/mL-MICs = 0.25–1 µg/mLNorfloxacin, Vancomycin (MICs = 1–2 µg/mL)[6]
Anonymous et al.(5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivatives--MICs of 62 µg/mL for promising compounds-[7]

Table 2: Comparison of Predictive QSAR Models for Antibacterial Activity

Study ReferenceQSAR MethodKey Statistical ParametersMolecular DescriptorsKey Findings
Anonymous et al.3D-QSAR (kNN-MFA)q² = 0.6969, pred_r² = 0.6148k-Nearest Neighbor Molecular Field Analysis3D QSAR models were successfully generated to predict antibacterial activity.[8]
Anonymous et al.Multiple Regression AnalysisGood R², R²adj, and Fischer statisticPhysicochemical and structural propertiesGenerated four predictive models correlating structural properties with antibacterial activity.[9][10]
Anonymous et al.CoMFA, CoMSIA, Field-Based 3D-QSARNot explicitly statedSteric and electrostatic fieldsDefined favored and disfavored regions for substitution to enhance antibacterial activity against S. aureus.[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are generalized methodologies for antibacterial activity screening and QSAR model development based on common practices reported in the literature.

Antibacterial Activity Screening
  • Bacterial Strains and Culture Conditions:

    • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, MRSA ATCC 700698) are typically used.[7][11]

    • Bacteria are cultured in appropriate broth, such as Mueller-Hinton Broth (MHB), and incubated at 35-37°C.[7]

    • The bacterial inoculum is standardized to a specific turbidity, commonly 0.5 McFarland units, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[7]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The agar dilution or broth microdilution method is commonly employed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Serial dilutions of the test compounds are prepared in Mueller-Hinton Agar (MHA) or MHB.

    • The standardized bacterial inoculum is then added to the media containing the test compounds.

    • After incubation for 18-24 hours at 37°C, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Agar Well Diffusion Method:

    • MHA plates are uniformly seeded with the standardized bacterial inoculum.

    • Wells are created in the agar, and a specific volume of the test compound solution (dissolved in a solvent like DMSO) is added to each well.[7]

    • Standard antibiotics (e.g., Ciprofloxacin, Amoxicillin) and the solvent alone serve as positive and negative controls, respectively.[6][7]

    • The plates are incubated, and the diameter of the inhibition zone around each well is measured in millimeters.

QSAR Model Development

The development of a robust QSAR model follows a systematic workflow, as illustrated in the diagram below.

  • Data Set Preparation: A dataset of 1,3,4-oxadiazole analogs with their corresponding experimentally determined antibacterial activities (e.g., MIC values, which are often converted to pMIC [-log(MIC)]) is compiled.[11]

  • Molecular Structure Optimization: The 2D structures of the molecules are drawn and then optimized to their lowest energy 3D conformation using computational chemistry software.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, electronic, steric, and topological) are calculated for each molecule in the dataset.[9]

  • Data Splitting: The dataset is divided into a training set, used to build the model, and a test set (and sometimes a calibration set), used to validate the model's predictive ability.[12]

  • Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).[4]

  • Model Validation: The predictive power and robustness of the generated QSAR model are rigorously assessed using various statistical metrics, including the coefficient of determination (R²), cross-validated R² (q²), and predictive R² for the external test set (pred_r²).[8]

Visualizing Key Processes

To better understand the workflows and potential mechanisms, the following diagrams have been generated.

QSAR_Workflow QSAR Modeling Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application DataCollection Compile Dataset of 1,3,4-Oxadiazoles and Antibacterial Activity StructureOpt 3D Structure Optimization DataCollection->StructureOpt DescriptorCalc Calculate Molecular Descriptors StructureOpt->DescriptorCalc DataSplit Split into Training and Test Sets DescriptorCalc->DataSplit ModelBuilding Build Model using Statistical or ML Methods DataSplit->ModelBuilding InternalValidation Internal Validation (q²) ModelBuilding->InternalValidation ExternalValidation External Validation (pred_r²) InternalValidation->ExternalValidation Interpretation Interpret Model & Identify Key Structural Features ExternalValidation->Interpretation Prediction Predict Activity of New Compounds Interpretation->Prediction

Caption: A generalized workflow for developing a predictive QSAR model.

Mechanism_of_Action Potential Antibacterial Mechanisms of 1,3,4-Oxadiazoles cluster_targets Bacterial Cell Targets Oxadiazole 1,3,4-Oxadiazole Analogs CellWall Cell Wall Biosynthesis (e.g., Penicillin-Binding Proteins) Oxadiazole->CellWall Inhibition ProteinSynth Protein Synthesis (e.g., Peptide Deformylase) Oxadiazole->ProteinSynth Inhibition DNASynth DNA Replication (e.g., DNA Gyrase) Oxadiazole->DNASynth Inhibition CellMembrane Cell Membrane Integrity Oxadiazole->CellMembrane Disruption LTASynth Lipoteichoic Acid (LTA) Biosynthesis Oxadiazole->LTASynth Inhibition BacterialDeath Bacteriostatic/ Bactericidal Effect CellWall->BacterialDeath ProteinSynth->BacterialDeath DNASynth->BacterialDeath CellMembrane->BacterialDeath LTASynth->BacterialDeath

Caption: Potential molecular targets for 1,3,4-oxadiazole antibacterial agents.

Conclusion

The 1,3,4-oxadiazole nucleus remains a promising scaffold for the development of new antibacterial agents. QSAR studies have proven to be a powerful tool for understanding the structure-activity relationships of these compounds and for guiding the design of more potent analogs.[1][9] The data and methodologies summarized in this guide highlight the significant progress made in this area and provide a valuable resource for researchers. Future work should focus on developing QSAR models with broader applicability, exploring novel mechanisms of action, and validating the in silico predictions through rigorous experimental testing to accelerate the discovery of clinically effective antibacterial drugs.

References

LMM6: A Promising 1,3,4-Oxadiazole Derivative with Potent Antifungal Activity Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel antifungal candidate LMM6, comparing its efficacy with established antifungal agents. This guide provides researchers, scientists, and drug development professionals with essential data on its in vitro and in vivo activity, detailed experimental protocols, and insights into its potential mechanism of action.

In the face of rising antifungal resistance, the development of novel therapeutic agents is a critical priority. LMM6, a 1,3,4-oxadiazole derivative, has emerged as a promising candidate with potent activity against Candida albicans, the most common causative agent of invasive fungal infections in humans. This guide offers a detailed comparison of LMM6 with standard antifungal drugs—fluconazole, amphotericin B, and caspofungin—supported by experimental data to facilitate further research and development.

Comparative Antifungal Performance

LMM6 demonstrates significant in vitro and in vivo efficacy against Candida albicans. The following table summarizes the minimum inhibitory concentration (MIC) values of LMM6 and comparator drugs, providing a clear overview of their relative potencies.

CompoundOrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
LMM6 Candida albicans8 - 32--[1]
Fluconazole Candida albicans≤0.25 - >640.25 - 0.50.5 - >64[2][3][4]
Amphotericin B Candida albicans0.03 - 20.25 - 10.5 - 1[5][6][7]
Caspofungin Candida albicans0.008 - 40.51.0 - 2.0[8][9][10]

Note: MIC values can vary depending on the specific C. albicans isolate and testing methodology.

Beyond its potent inhibitory activity, LMM6 exhibits a fungicidal profile, meaning it actively kills fungal cells rather than merely inhibiting their growth. This is a significant advantage over fungistatic agents like fluconazole.[1] Furthermore, LMM6 has shown promising anti-biofilm activity, a crucial attribute for combating persistent and difficult-to-treat infections associated with biofilm formation.[1] In a murine model of systemic candidiasis, LMM6 effectively reduced the fungal burden in both the spleen and kidneys, demonstrating its potential for in vivo efficacy.[1] Encouragingly, preclinical studies have indicated that LMM6 is safe, with no observed mortality or significant alterations in biochemical or hematological parameters.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro antifungal susceptibility of C. albicans to LMM6 and comparator drugs was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 document.[11]

Procedure:

  • Inoculum Preparation: C. albicans isolates are cultured on Sabouraud dextrose agar at 35°C. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: Each well is inoculated with the prepared fungal suspension and the plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well. For azoles like fluconazole, this is typically a ≥50% reduction in growth, while for amphotericin B and LMM6 (based on its fungicidal nature), it is often complete inhibition.

In Vivo Murine Model of Systemic Candidiasis

The in vivo efficacy of LMM6 was evaluated in a murine model of disseminated candidiasis.

Procedure:

  • Infection: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are infected intravenously with a suspension of C. albicans (typically 1 × 10⁵ to 5 × 10⁵ cells per mouse).

  • Treatment: Treatment with LMM6 (e.g., 5 mg/kg administered intraperitoneally twice daily) or a comparator drug is initiated at a specified time post-infection and continued for a defined period (e.g., 5 days). A control group receives the vehicle.

  • Assessment of Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (e.g., kidneys, spleen) are aseptically removed and homogenized.

  • Colony Forming Unit (CFU) Enumeration: Serial dilutions of the tissue homogenates are plated on a suitable agar medium. After incubation, the number of CFUs is counted to determine the fungal burden in each organ.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To further clarify the experimental process and the hypothesized mechanism of action of LMM6, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Inoculum Preparation Inoculum Preparation MIC Assay MIC Assay Inoculum Preparation->MIC Assay CLSI M27 Fungicidal/Fungistatic Determination Fungicidal/Fungistatic Determination MIC Assay->Fungicidal/Fungistatic Determination Time-Kill Curve Anti-Biofilm Assay Anti-Biofilm Assay MIC Assay->Anti-Biofilm Assay Data Analysis & Comparison Data Analysis & Comparison Fungicidal/Fungistatic Determination->Data Analysis & Comparison Anti-Biofilm Assay->Data Analysis & Comparison Murine Model Systemic Candidiasis Infection Infection Treatment Treatment Infection->Treatment LMM6 / Comparators Fungal Burden Analysis Fungal Burden Analysis Treatment->Fungal Burden Analysis Kidney & Spleen Fungal Burden Analysis->Data Analysis & Comparison

Caption: Experimental workflow for the validation of LMM6's antifungal activity.

The antifungal activity of other 1,3,4-oxadiazole derivatives, LMM5 and LMM11, has been linked to the inhibition of thioredoxin reductase (Trr1), a key enzyme in the fungal antioxidant system.[12][13] It is hypothesized that LMM6 may share this mechanism of action. The thioredoxin system plays a crucial role in protecting C. albicans from oxidative stress, which is a key component of the host immune response.

signaling_pathway cluster_cell Candida albicans Cell Oxidative Stress Oxidative Stress ROS Reactive Oxygen Species (ROS) Oxidative Stress->ROS Thioredoxin (Trx) - Reduced Thioredoxin (Trx) - Reduced ROS->Thioredoxin (Trx) - Reduced Oxidizes Thioredoxin (Trx) - Oxidized Thioredoxin (Trx) - Oxidized Thioredoxin Reductase (Trr1) Thioredoxin Reductase (Trr1) Thioredoxin (Trx) - Oxidized->Thioredoxin Reductase (Trr1) Reduced by Cellular Damage Cellular Damage Thioredoxin (Trx) - Oxidized->Cellular Damage Accumulation leads to Thioredoxin (Trx) - Reduced->Thioredoxin (Trx) - Oxidized Thioredoxin Reductase (Trr1)->Thioredoxin (Trx) - Reduced LMM6 LMM6 LMM6->Thioredoxin Reductase (Trr1) Inhibits

Caption: Hypothesized mechanism of LMM6 via inhibition of thioredoxin reductase.

Conclusion

The 1,3,4-oxadiazole derivative LMM6 presents a compelling profile as a novel antifungal agent against Candida albicans. Its fungicidal activity, efficacy against biofilms, and promising in vivo performance, coupled with a favorable safety profile, underscore its potential for further development. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon in the collective effort to combat the growing threat of antifungal resistance. Further investigation into its precise mechanism of action and spectrum of activity against other fungal pathogens is warranted.

References

A Head-to-Head Comparison of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole with Existing Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration and development of novel antifungal agents. One such class of compounds that has garnered significant interest is the 1,3,4-oxadiazole derivatives, which have demonstrated a broad spectrum of pharmacological activities, including antifungal properties. This guide provides a comparative overview of the potential antifungal efficacy of a specific derivative, 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, against established antifungal drugs.

While direct, comprehensive head-to-head studies on this specific molecule are not extensively available in the current body of scientific literature, this guide synthesizes data on the antifungal activity of structurally related 1,3,4-oxadiazole compounds and compares it with the known performance of widely used antifungal agents. The information is presented to aid researchers in evaluating the potential of this compound for further investigation and development.

Quantitative Antifungal Activity: A Comparative Overview

The following tables summarize the in vitro activity, specifically the Minimum Inhibitory Concentration (MIC) values, of common existing antifungal agents against key pathogenic fungi. These values serve as a benchmark for assessing the potential efficacy of novel compounds like this compound. The activity of 1,3,4-oxadiazole derivatives is discussed based on available literature for structurally similar compounds.

Table 1: In Vitro Activity of Existing Antifungal Agents against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Fluconazole0.125 - >64[1][2]1[3]4[3]
Amphotericin B0.0625 - 4[2]0.5 - 11 - 2
Caspofungin0.0625 - 2[2]0.1250.25[3]
Itraconazole0.03125 - >16[2]0.063[3]1[3]
Voriconazole≤0.12 - ≥1[3]0.125[3]0.5[3]

Table 2: In Vitro Activity of Existing Antifungal Agents against Aspergillus Species

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Amphotericin BAspergillus niger0.12 - 2[4]1[5]2[5]
Aspergillus fumigatus0.12 - 2[4]12
ItraconazoleAspergillus niger-0.5[5]0.5[5]
Aspergillus fumigatus0.12 - >16[4]0.251
VoriconazoleAspergillus niger-0.5[5]0.5[5]
Aspergillus fumigatus0.06 - >8[6]0.51
PosaconazoleAspergillus niger-0.12[5]0.25[5]
Aspergillus fumigatus-0.1250.25

Antifungal Potential of 1,3,4-Oxadiazole Derivatives

Potential Mechanisms of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, research on the broader class of oxadiazole derivatives points to several potential molecular targets within the fungal cell. The following diagrams illustrate three key pathways that may be inhibited by this class of compounds.

Figure 1. Inhibition of Ergosterol Biosynthesis Pathway. cluster_pathway Ergosterol Biosynthesis cluster_inhibitor Inhibition Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediate 14-demethylated intermediate Lanosterol->Ergosterol_Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Oxadiazole 2-(Chloromethyl)-5-(4-methylphenyl) -1,3,4-oxadiazole Oxadiazole->Lanosterol caption Mechanism targeting the ergosterol biosynthesis pathway.

Inhibition of Ergosterol Biosynthesis.

Figure 2. Inhibition of Succinate Dehydrogenase in the TCA Cycle and ETC. cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_inhibitor Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) Complex_II Complex II (SDH) Coenzyme_Q Coenzyme Q Complex_II->Coenzyme_Q e- Complex_III Complex III Coenzyme_Q->Complex_III e- ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ... ATP ATP ATP_Synthase->ATP Oxadiazole 2-(Chloromethyl)-5-(4-methylphenyl) -1,3,4-oxadiazole Oxadiazole->Complex_II caption Mechanism targeting succinate dehydrogenase.

Inhibition of Succinate Dehydrogenase.

Figure 3. Inhibition of the Thioredoxin Reductase System. cluster_redox Redox Homeostasis cluster_inhibitor Inhibition NADPH NADPH NADP NADP+ NADPH->NADP Thioredoxin_Ox Thioredoxin (Oxidized) Thioredoxin_Red Thioredoxin (Reduced) ROS Reactive Oxygen Species Thioredoxin_Red->ROS Reduces Detox Detoxification Thioredoxin_Reductase Thioredoxin Reductase Thioredoxin_Reductase->Thioredoxin_Ox Reduces Oxadiazole 2-(Chloromethyl)-5-(4-methylphenyl) -1,3,4-oxadiazole Oxadiazole->Thioredoxin_Reductase caption Mechanism targeting thioredoxin reductase. Figure 4. Workflow for Broth Microdilution Antifungal Susceptibility Testing. Inoculum_Prep Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Antifungal Agent Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination caption Broth microdilution workflow. Figure 5. Workflow for Disk Diffusion Antifungal Susceptibility Testing. Agar_Plate_Prep Preparation of Agar Plate Inoculation Inoculation of Plate Surface Agar_Plate_Prep->Inoculation Disk_Application Application of Antifungal Disk Inoculation->Disk_Application Incubation Incubation Disk_Application->Incubation Zone_Measurement Measurement of Inhibition Zone Incubation->Zone_Measurement caption Disk diffusion workflow.

References

Profiling the Selectivity of 1,3,4-Oxadiazole Compounds Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Notably, derivatives of this scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in drug discovery, particularly in oncology. This guide provides a comparative analysis of the cross-reactivity of selected 1,3,4-oxadiazole compounds against a panel of key kinases implicated in cancer progression: Focal Adhesion Kinase (FAK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of representative 1,3,4-oxadiazole compounds against the aforementioned kinases. It is important to note that the data presented is compiled from various studies and a direct comparison may be influenced by differing experimental conditions.

Compound ID/ReferenceTarget KinaseIC50 (µM)
Compound A FAK0.78[1]
(A 1,3,4-oxadiazole-2(3H)-thione derivative)
Compound B VEGFR-20.009 (Estimated)[2][3]
(A 1,3,4-oxadiazole amide derivative)EGFR>10 (Weak affinity)[2][3]
Compound C EGFR0.24[4][5]
(A 1,3,4-oxadiazole/chalcone hybrid)Src0.96[4][5]
Compound D EGFR0.010[6]
(An Indole based 1,3,4-oxadiazole derivative)
Compound E EGFR0.41[7]
(A Naproxen based 1,3,4-oxadiazole derivative)
Compound F EGFR L858R/T790M0.017[8]
(A 1,3,4-oxadiazole-based EGFR inhibitor)
Compound G CDK2Inhibition observed[6]
(A 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione)EGFRInhibition observed[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of kinase inhibition data. Below are representative protocols for a biochemical kinase assay and a cellular target engagement assay.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., FAK, VEGFR-2, EGFR, CDK2)

  • Kinase-specific substrate and ATP

  • 1,3,4-oxadiazole compound library

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Multilabel plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate mix, and serial dilutions of the 1,3,4-oxadiazole compounds.

  • Kinase Reaction:

    • Add 1 µL of the compound dilution or vehicle control (DMSO) to the wells of the assay plate.

    • Add 2 µL of the enzyme solution.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Cell line expressing the target kinase

  • 1,3,4-oxadiazole compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Instrumentation for heating cell suspensions (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Compound Treatment: Treat cultured cells with the 1,3,4-oxadiazole compound or vehicle control for a specified time.

  • Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension and heat at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.

  • Detection: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for kinase inhibitor profiling.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound 1,3,4-Oxadiazole Compound Library Reaction Kinase Reaction (Compound + Kinase + ATP/Substrate) Compound->Reaction KinasePanel Kinase Panel (FAK, VEGFR-2, EGFR, CDK2) KinasePanel->Reaction AssayReagents Assay Reagents (ATP, Substrate, Buffers) AssayReagents->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection IC50 IC50 Determination Detection->IC50 Selectivity Selectivity Profiling IC50->Selectivity

Experimental workflow for kinase profiling.

FAK_signaling Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation Src->p130Cas Phosphorylation Crk Crk p130Cas->Crk Binding Dock180 Dock180 Crk->Dock180 Activation Rac1 Rac1 Dock180->Rac1 Activation CellMigration Cell Migration Rac1->CellMigration

Simplified FAK signaling pathway.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival Akt->CellSurvival mTOR->Angiogenesis

Simplified VEGFR-2 signaling pathway.

EGFR_signaling EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruitment Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation

Simplified EGFR signaling pathway.

CDK2_signaling CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binding & Activation Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Release S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Transcription of S-phase genes

Simplified CDK2 signaling pathway.

References

In vivo efficacy studies of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole in a murine model of candidiasis.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Systemic candidiasis, primarily caused by Candida albicans, is a significant cause of morbidity and mortality, particularly in immunocompromised individuals[1]. The emergence of drug-resistant strains necessitates the development of novel antifungal agents. The 1,3,4-oxadiazole scaffold has been identified as a promising heterocyclic structure with a broad spectrum of pharmacological activities, including antifungal properties[2][3]. This guide summarizes the available preclinical data on the in vivo efficacy of select 1,3,4-oxadiazole derivatives in a murine model of systemic candidiasis, providing a comparative overview for researchers and drug development professionals.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) and the in vivo reduction in fungal burden for the 1,3,4-oxadiazole derivatives LMM5, LMM6, and LMM11, alongside the comparator drug, fluconazole.

Table 1: In Vitro Antifungal Activity against Candida albicans

CompoundMIC Range (µg/mL)Predominant MIC (µg/mL)Comparator (Fluconazole) MIC (µg/mL)
LMM5Not specified32[2]0.125 - 0.25[4]
LMM68 - 32[1]Not specifiedNot specified in direct comparison
LMM11Not specified32[2]0.125 - 0.25[4]

Table 2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis (Fungal Burden Reduction)

CompoundDoseOrganFungal Burden Reduction (log10 CFU/g) vs. ControlComparator (Fluconazole) Reduction (log10 CFU/g)
LMM55 mg/kgKidneySignificant reduction (specific values not provided)[2]Significant reduction (specific values not provided)
SpleenSignificant reduction (specific values not provided)[2]Significant reduction (specific values not provided)
LMM65 mg/kgKidney~1.80[1]~3.60
Spleen~0.90[1]~1.20
LMM115 mg/kgKidneySignificant reduction (specific values not provided)[2]Significant reduction (specific values not provided)
SpleenSignificant reduction (specific values not provided)[2]Significant reduction (specific values not provided)

Experimental Protocols

The in vivo efficacy of the 1,3,4-oxadiazole derivatives was evaluated using a murine model of systemic candidiasis. The methodology across the cited studies is consistent and is detailed below.

1. Animal Model:

  • Species: BALB/c mice, typically female, 6-8 weeks old[2][4].

  • Housing: Maintained under standard laboratory conditions with access to food and water ad libitum.

2. Fungal Strain and Inoculum Preparation:

  • Strain: Candida albicans (e.g., ATCC 90028)[2][4].

  • Culture: The yeast is grown in a suitable broth (e.g., YPD) at 30°C with shaking[5].

  • Inoculum: The cells are harvested, washed with sterile saline or phosphate-buffered saline (PBS), and adjusted to the desired concentration[5].

3. Induction of Systemic Candidiasis:

  • Method: Mice are infected via intravenous (IV) injection through the lateral tail vein[2][4].

  • Infective Dose: A typical inoculum size is 5 x 10^5 yeast cells per mouse[1][2].

4. Treatment Regimen:

  • Test Compounds: LMM5, LMM6, or LMM11 administered at a dose of 5 mg/kg[1][2].

  • Comparator: Fluconazole administered at a dose of 5 mg/kg[1][2].

  • Vehicle Control: A solution of PBS, DMSO, and a surfactant like Pluronic F-127 is used as a control[2][4].

  • Administration: Treatment is initiated a few hours (e.g., 3 hours) post-infection and administered intraperitoneally (IP) twice daily for 5 consecutive days[1][2].

5. Assessment of Fungal Burden:

  • Endpoint: At the end of the treatment period, mice are euthanized.

  • Organ Harvest: Kidneys and spleen are aseptically removed, weighed, and homogenized in sterile saline[1][2].

  • Quantification: Serial dilutions of the organ homogenates are plated on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • Calculation: After incubation, the number of colony-forming units (CFU) is counted, and the fungal burden is expressed as log10 CFU per gram of organ tissue[1].

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase (5 days) cluster_analysis Analysis Phase cluster_groups A Candida albicans Culture B Inoculum Preparation (5 x 10^5 cells/mouse) A->B C Intravenous Injection (Murine Model) B->C D Treatment Groups (IP, twice daily) C->D E Euthanasia & Organ Harvest (Kidneys, Spleen) D->E T1 LMM Compounds (5 mg/kg) T2 Fluconazole (5 mg/kg) T3 Vehicle Control F Organ Homogenization E->F G Serial Dilution & Plating F->G H CFU Quantification (log10 CFU/g organ) G->H

Caption: Experimental workflow for the in vivo efficacy study.

logical_comparison Candidiasis Murine Systemic Candidiasis Treatment Antifungal Treatment Candidiasis->Treatment is treated by Oxadiazoles 1,3,4-Oxadiazole Derivatives (LMM5, LMM6, LMM11) Treatment->Oxadiazoles Fluconazole Standard of Care (Fluconazole) Treatment->Fluconazole Outcome Efficacy Outcome: Fungal Burden Reduction Oxadiazoles->Outcome results in Fluconazole->Outcome results in

Caption: Logical relationship of compounds in the candidiasis model.

Discussion and Conclusion

The reviewed studies demonstrate that 1,3,4-oxadiazole derivatives, specifically LMM5, LMM6, and LMM11, exhibit promising in vivo antifungal activity in a murine model of systemic candidiasis[1][2]. These compounds were shown to significantly reduce the fungal burden in the kidneys and spleen of infected mice[1][2].

When compared to fluconazole, a standard treatment for candidiasis, the efficacy of the tested oxadiazole derivatives is noteworthy. For instance, LMM6 at a dose of 5 mg/kg demonstrated a significant, albeit lower, reduction in kidney and spleen fungal burden compared to the same dose of fluconazole[1]. The in vitro MIC values for the oxadiazole compounds are higher than those for fluconazole, indicating lower potency on a concentration basis[2][4]. However, their ability to control infection in vivo highlights their potential as therapeutic candidates.

The mechanism of action for LMM5 and LMM11 is hypothesized to be related to the inhibition of the enzyme thioredoxin reductase, a target distinct from that of azoles, which could be advantageous in overcoming existing resistance mechanisms[1][2].

References

Comparative analysis of synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

The 2,5-disubstituted 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to this heterocyclic core is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most common and effective synthetic strategies for preparing 2,5-disubstituted 1,3,4-oxadiazoles, complete with experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

Several primary methodologies have emerged for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The most prominent among these are the cyclodehydration of 1,2-diacylhydrazines, the oxidative cyclization of N-acylhydrazones, and modern variations employing microwave assistance or one-pot procedures. Each approach offers distinct advantages and disadvantages in terms of reaction conditions, substrate scope, and overall efficiency.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative parameters for different synthetic approaches to 2,5-disubstituted 1,3,4-oxadiazoles, allowing for a direct comparison of their performance.

Synthetic RouteKey Reagents/CatalystsReaction TimeTemperatureYield (%)Key AdvantagesKey Disadvantages
Cyclodehydration of Diacylhydrazines POCl₃, P₂O₅, H₂SO₄, TsCl1-24 hReflux60-90%Readily available starting materials, straightforward procedure.[2]Harsh dehydrating agents, potentially high temperatures, limited functional group tolerance.
Oxidative Cyclization of N-Acylhydrazones I₂, Fe(III)/TEMPO, Cu(II)0.5-12 hRoom Temp to Reflux40-92%Mild reaction conditions, broad substrate scope, good functional group tolerance.[3][4]May require stoichiometric oxidants or catalysts that can be expensive or toxic.[4]
Microwave-Assisted Synthesis Various (e.g., POCl₃, solid supports)5-30 min100-160 °C75-95%Significantly reduced reaction times, often higher yields, cleaner reactions.[5][6]Requires specialized microwave reactor equipment.
One-Pot Synthesis from Carboxylic Acids NIITP, Cu(I) catalyst16-24 h80-110 °C69-87%High efficiency, avoids isolation of intermediates, allows for late-stage functionalization.[7][8][9]Can involve more complex reaction setups and reagents.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Cyclodehydration of 1,2-Diacylhydrazine

This classical two-step method first involves the formation of a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent.

Step 1: Synthesis of 1,2-Diacylhydrazine An acylhydrazide is reacted with an aroyl chloride (such as 4-chlorobenzoyl chloride or 4-nitrobenzoyl chloride) to produce the corresponding 1,2-diacylhydrazine intermediate.[2]

Step 2: Cyclodehydration The isolated 1,2-diacylhydrazine is then refluxed in a dehydrating agent like phosphorus oxychloride (POCl₃) for approximately one hour. The reaction mixture is subsequently poured onto crushed ice with stirring. The resulting solid product is collected and can be purified by recrystallization from ethanol.[2] This method is noted for being relatively straightforward and convenient.[2]

Oxidative Cyclization of N-Acylhydrazones

This approach has gained popularity due to its milder conditions and broader applicability.

General Procedure using Iron(III)/TEMPO Catalyst: To a solution of the N'-alkylidenebenzohydrazide (0.5 mmol) in dichloroethane (3.0 mL) in a sealed tube, Fe(NO₃)₃·9H₂O (10 mol %), TEMPO (10 mol %), and MgSO₄ (1.0 mmol) are added. The mixture is stirred under an oxygen atmosphere at 35 °C.[4] Upon completion, as monitored by TLC, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 2,5-disubstituted 1,3,4-oxadiazole.[4] This method demonstrates good to excellent yields with a range of electron-withdrawing and electron-donating substituents.[4]

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of chemical reactions, leading to higher yields in shorter time frames.[10][5][11]

General Procedure: A mixture of an aromatic acid hydrazide and a substituted aromatic acid is treated with a dehydrating agent such as thionyl chloride or phosphorus oxychloride.[11] The reaction mixture is then subjected to microwave irradiation. The significant rate enhancement and improved yields make this a highly attractive method for rapid library synthesis.[10][5]

One-Pot Synthesis from Carboxylic Acids and Aryl Iodides

This modern strategy allows for the efficient construction of 2,5-disubstituted 1,3,4-oxadiazoles directly from readily available starting materials without the need to isolate intermediates.

Procedure: In a dry Schlenk tube under a nitrogen atmosphere, a carboxylic acid (1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP, 1.1 equiv) are combined in anhydrous 1,4-dioxane. The mixture is heated at 80 °C for 3 hours. Subsequently, an aryl iodide (2.5 equiv), copper(I) iodide (10 mol %), 1,10-phenanthroline (20 mol %), and cesium carbonate (2.0 equiv) are added. The reaction is then heated at 110 °C for 16 hours. After cooling, the reaction is worked up and purified by column chromatography to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.[9] This one-pot, two-stage protocol is notable for its broad scope with respect to both the carboxylic acid and aryl iodide coupling partners.[7][9]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

G cluster_0 Cyclodehydration of Diacylhydrazines Acylhydrazide Acylhydrazide Diacylhydrazine 1,2-Diacylhydrazine Acylhydrazide->Diacylhydrazine AroylChloride Aroyl Chloride AroylChloride->Diacylhydrazine Oxadiazole1 2,5-Disubstituted-1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole1 POCl₃, Δ

Caption: Synthetic route via cyclodehydration of a 1,2-diacylhydrazine intermediate.

G cluster_1 Oxidative Cyclization of Acylhydrazones Aldehyde Aldehyde/Ketone Acylhydrazone N-Acylhydrazone Aldehyde->Acylhydrazone Hydrazide Acylhydrazide Hydrazide->Acylhydrazone Oxadiazole2 2,5-Disubstituted-1,3,4-Oxadiazole Acylhydrazone->Oxadiazole2 Oxidant (e.g., I₂, Fe(III))

Caption: Synthesis through oxidative cyclization of an N-acylhydrazone intermediate.

G cluster_2 One-Pot Synthesis from Carboxylic Acids CarboxylicAcid Carboxylic Acid MonoSubOxadiazole Monosubstituted Oxadiazole Intermediate CarboxylicAcid->MonoSubOxadiazole NIITP NIITP NIITP->MonoSubOxadiazole Oxadiazole3 2,5-Disubstituted-1,3,4-Oxadiazole MonoSubOxadiazole->Oxadiazole3 Cu(I), 1,10-Phen, Cs₂CO₃ ArylIodide Aryl Iodide ArylIodide->Oxadiazole3

Caption: One-pot synthesis and functionalization starting from a carboxylic acid.

Conclusion

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through several effective routes. The choice of a particular method will depend on factors such as the desired substrate scope, the availability of starting materials and equipment, and the desired level of efficiency. While classical cyclodehydration methods remain relevant, modern approaches like oxidative cyclization and one-pot strategies offer milder conditions, broader functional group tolerance, and greater overall efficiency, making them highly valuable tools for contemporary drug discovery and development. Microwave-assisted synthesis stands out for its remarkable acceleration of these reactions, proving indispensable for high-throughput synthesis.

References

Structure-activity relationship (SAR) studies of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazoles

This guide provides a comparative analysis of the structure-activity relationships (SAR) for 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole ring is a key heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide groups. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

This document is intended for researchers, scientists, and professionals in drug development, offering insights into the design and evaluation of this specific class of compounds. While comprehensive SAR studies on the 2-(chloromethyl) series are limited in publicly available literature, this guide extrapolates potential SAR trends based on extensive research into the broader class of 2,5-disubstituted-1,3,4-oxadiazoles.

Data Presentation: Comparative Biological Activity

A direct quantitative comparison for a series of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles is challenging due to a lack of published, directly comparable screening data. However, based on general SAR principles observed in related 2,5-disubstituted-1,3,4-oxadiazoles, a hypothetical comparative table is presented below to illustrate how substitutions on the 5-aryl ring may influence biological activity. It is generally observed that the presence of electron-withdrawing groups on the aryl ring, such as chloro or nitro groups, can enhance antimicrobial activities.[1]

Table 1: Illustrative Antimicrobial Activity of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole Derivatives

Compound IDR (Substitution on Aryl Ring)General StructurePredicted Activity Trend (MIC, µg/mL)
1a -H (Phenyl)Baseline
1b 4-Cl (4-Chlorophenyl)++
1c 4-NO₂ (4-Nitrophenyl)+++
1d 4-CH₃ (4-Methylphenyl)+
1e 4-OCH₃ (4-Methoxyphenyl)+

Note: This table is illustrative and intended to guide future experimental design. Activity trends are predicted based on published data for analogous 1,3,4-oxadiazole series.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation are crucial for reproducible research. The following protocols are representative of those used for the analysis of 1,3,4-oxadiazole derivatives.

General Synthesis of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles

The synthesis of 2-(chloromethyl)-5-aryl-1,3,4-oxadiazoles can be achieved through a cyclization reaction. A common method involves the reaction of an appropriate aroyl hydrazide with chloroacetic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

Step 1: Synthesis of Aroyl Hydrazides An appropriate aryl ester is refluxed with hydrazine hydrate to yield the corresponding aroyl hydrazide.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring The aroyl hydrazide (1 mmol) is reacted with chloroacetic acid (1 mmol) in the presence of phosphorus oxychloride (5 mL). The reaction mixture is typically heated at reflux for several hours. After completion, the mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure 2-(chloromethyl)-5-aryl-1,3,4-oxadiazole.

Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Stock Solutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 µg/mL.

  • Bacterial Strains: Standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used.

  • Assay Procedure:

    • The assay is performed in 96-well microtiter plates.

    • A two-fold serial dilution of each compound is prepared in Mueller-Hinton Broth (MHB) to achieve a concentration range of 256 µg/mL to 1 µg/mL.

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

    • A positive control (broth with bacteria and no compound) and a negative control (broth only) are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the SAR studies of these compounds.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_analysis Data Analysis A Aroyl Hydrazides C Cyclization (POCl₃) A->C B Chloroacetic Acid B->C D 2-(chloromethyl)-5-aryl- 1,3,4-oxadiazoles C->D E Antimicrobial Screening (e.g., MIC Assay) D->E F Cytotoxicity Assay (e.g., MTT Assay) D->F G Quantitative Data (IC₅₀ / MIC values) E->G F->G H SAR Analysis G->H I Lead Optimization H->I I->C Design new analogs Bacterial_MOA cluster_cell Bacterial Cell Compound 2-(chloromethyl)-5-aryl- 1,3,4-oxadiazole Membrane Cell Membrane Compound->Membrane Penetration Target Potential Target Enzyme (e.g., DNA Gyrase) Membrane->Target DNA_Rep DNA Replication Target->DNA_Rep Inhibition Protein_Syn Protein Synthesis Target->Protein_Syn Inhibition Cell_Death Cell Death DNA_Rep->Cell_Death Protein_Syn->Cell_Death

References

Benchmarking the nematicidal activity of oxadiazole derivatives against commercial standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing need for effective and environmentally benign nematicides has spurred research into novel chemical scaffolds. Among these, oxadiazole derivatives have emerged as a promising class of compounds with potent activity against a range of plant-parasitic nematodes. This guide provides a comprehensive comparison of the nematicidal efficacy of various oxadiazole derivatives against established commercial standards, supported by experimental data from recent studies.

Quantitative Performance Analysis

The nematicidal activity of novel oxadiazole derivatives has been rigorously tested and compared against commercial nematicides such as Tioxazafen, Fluopyram, and Fosthiazate. The following tables summarize the in vitro efficacy of these compounds against several economically important nematode species.

Table 1: Nematicidal Activity Against Meloidogyne incognita (Root-Knot Nematode)
CompoundConcentration (µg/mL)Corrected Mortality Rate (%)Time (h)Reference
Oxadiazole Derivative F11 20093.248[1][2]
Tioxazafen (Commercial Standard)20023.948[1]
Oxadiazole Derivative F3 50100-[1]
Oxadiazole Derivative F6 50100-[1]
Tioxazafen (Commercial Standard)5090.4-[1]
Fosthiazate (Commercial Standard)-Similar to F3 & F6-[1]
Fluopyram (Commercial Standard)-Similar to F3 & F6-[1]
Table 2: Nematicidal Activity Against Bursaphelenchus xylophilus (Pine Wood Nematode), Aphelenchoides besseyi (Rice Stem Nematode), and Ditylenchus destructor (Potato Rot Nematode)
CompoundTarget NematodeLC50 (µg/mL)Reference
Oxadiazole Derivative C3 B. xylophilus37.2[3][4]
Oxadiazole Derivative C3 A. besseyi36.6[3][4]
Oxadiazole Derivative C3 D. destructor43.4[3][4]
Tioxazafen (Commercial Standard)B. xylophilus, A. besseyi, D. destructorSuperior to C3[3][4]
Oxadiazole Derivatives A7, A18, A20-A22 B. xylophilus, A. besseyi, D. destructor1.39–3.09[5][6]
Tioxazafen (Commercial Standard)B. xylophilus106[5][6]
Tioxazafen (Commercial Standard)A. besseyi49.0[5][6]
Tioxazafen (Commercial Standard)D. destructor75.0[5][6]
Oxadiazole Derivative f1 A. besseyi19.0 (at 48h)[7][8]
Tioxazafen (Commercial Standard)A. besseyi149 (at 48h)[7][8]
Fosthiazate (Commercial Standard)A. besseyi>300 (at 48h)[7][8]
Oxadiazole Derivative A1 B. xylophilus2.4[9]
Avermectin (Commercial Standard)B. xylophilus335.5[9]
Tioxazafen (Commercial Standard)B. xylophilus>300[9]
Fosthiazate (Commercial Standard)B. xylophilus436.9[9]

Experimental Protocols

The evaluation of nematicidal activity was predominantly conducted through in vitro bioassays. A generalized experimental workflow is outlined below.

In Vitro Nematicidal Bioassay Protocol
  • Nematode Culture and Extraction : Target nematode species, such as Meloidogyne incognita, are cultured on susceptible host plants (e.g., cucumber)[10]. Eggs or second-stage juveniles (J2s) are then extracted for the bioassay.

  • Preparation of Test Solutions : The synthesized oxadiazole derivatives and commercial standard nematicides are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted with water to achieve the desired test concentrations.[11] A negative control group consists of the solvent and water without any test compound.

  • Exposure in Multi-Well Plates : A suspension containing a known number of nematodes (e.g., approximately 100-200 eggs or J2s) is added to the wells of a multi-well plate.[10] The test solutions of varying concentrations are then added to the respective wells.

  • Incubation : The plates are incubated at a controlled temperature, typically around 25-28°C, for a specified duration, usually 24, 48, or 72 hours.[10][12]

  • Mortality and Egg Hatch Assessment : After the incubation period, the number of dead or immobile juveniles is counted under a microscope to determine the mortality rate. For egg hatch assays, the number of hatched juveniles is recorded.[10][12]

  • Data Analysis : The corrected mortality rate is often calculated using Abbott's formula to account for any mortality in the control group. The half-lethal concentration (LC50) values are determined by testing a range of concentrations.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Nematode_Culture Nematode Culture & Extraction Exposure Exposure in Multi-Well Plates Nematode_Culture->Exposure Test_Solutions Preparation of Test Solutions Test_Solutions->Exposure Incubation Incubation (24-72h at 25-28°C) Exposure->Incubation Assessment Mortality/Egg Hatch Assessment Incubation->Assessment Analysis LC50 & Corrected Mortality Calculation Assessment->Analysis G cluster_pathway Mitochondrial Electron Transport Chain cluster_outcome Cellular Impact Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ATP_Depletion ATP Synthesis Blocked SDH->ATP_Depletion leads to Oxadiazole Oxadiazole Derivatives (e.g., A7, C3) Oxadiazole->SDH Inhibition Nematode_Death Nematode Death ATP_Depletion->Nematode_Death

References

Safety Operating Guide

Safe Disposal of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is critical due to its hazardous properties. This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate operational and disposal plans for this compound. The primary route for disposal is through a licensed hazardous waste management service. Deactivation or neutralization should not be attempted without a validated and peer-reviewed protocol specific to this compound, which is not currently available in public literature.

Hazard Profile

A summary of the key hazards associated with this compound is presented below. This information is derived from safety data sheets and general chemical safety literature.

Hazard ClassificationDescriptionPrecautionary Measures
Corrosive Causes severe skin burns and eye damage.Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
Water-Reactive Decomposes in contact with water. The reaction may be vigorous or violent, and the decomposition products are not well-characterized.Store in a tightly sealed container in a dry, well-ventilated area away from moisture. Do not mix with aqueous solutions or dispose of down the drain.
Halogenated Organic Compound Belongs to a class of chemicals that require special disposal procedures due to their potential environmental impact.Segregate from non-halogenated chemical waste.

Step-by-Step Disposal Protocol

The following procedure outlines the mandatory steps for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing the following minimum PPE:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened lab coat.

Waste Collection
  • Solid Waste:

    • Collect any solid residue of this compound, including contaminated items such as weighing paper or spatulas, in a designated, robust, and sealable container.

    • The container must be clearly labeled as "Hazardous Waste: this compound".

  • Contaminated Labware:

    • Disposable labware that has come into contact with the compound should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated using a suitable organic solvent (e.g., acetone) in a fume hood. The resulting solvent rinse should be collected as halogenated organic waste.

Waste Segregation and Storage
  • Segregation: This compound is a halogenated organic. It is imperative to keep it and its waste stream separate from non-halogenated organic waste to ensure proper disposal and to prevent potentially dangerous reactions.[1] Do not mix with other waste streams such as acids, bases, or oxidizers.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated.

    • Ensure the container is away from sources of water or humidity.

Disposal Request
  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.

Emergency Procedures

  • Spill: In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container.[2] For larger spills, evacuate the area and contact your institution's EHS for assistance.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Start: Handling of This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Segregate as Halogenated Organic Waste C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Arrange for Pickup by EHS/Licensed Contractor E->F G End: Proper Disposal F->G

References

Essential Safety and Operational Guide for 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

DANGER: This substance causes severe skin burns and eye damage.[1] It also decomposes in contact with water.[1]

Immediate Safety and First Aid

Immediate medical attention is required for any exposure.[1] Show the Safety Data Sheet (SDS) to the attending medical professional.

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing.[1] Wash off immediately with soap and plenty of water.[1] Call a physician immediately.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this chemical.[1] Below is a summary of the required PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Use (e.g., weighing, solution preparation) Goggles (conforming to EN 166 or NIOSH standards)[1][3]Chemical-resistant gloves (e.g., nitrile rubber)[1][4]Long-sleeved lab coat[1][4]Use in a chemical fume hood is the primary engineering control.[1] If concentrations may exceed exposure limits, a particle-filtering half mask (EN149:2001) is recommended.[1]
Large-Scale Operations or Emergency Situations Tightly fitting safety goggles with side-shields or a full-face shield.[3]Heavy-duty, chemical-impermeable gloves.[5]Fire/flame resistant and impervious clothing covering the entire body.[3]A full-face respirator or self-contained breathing apparatus (SCBA) is necessary if exposure limits are exceeded or in emergency situations.[2][3][5]
Spill Cleanup Goggles and a face shield.[6]Chemical-resistant gloves (inner and outer).[6]Hooded, chemical-resistant clothing or suit.[6]Air-purifying respirator or SCBA, depending on the spill size and ventilation.[6]

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: Always handle this substance within a certified chemical fume hood to ensure adequate ventilation.[1][5]

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[1][7]

    • Do not breathe dust or aerosols.[1]

    • Minimize dust generation and accumulation.[8]

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the laboratory.[2]

    • Remove and wash contaminated clothing before reuse.[2][7]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[1][2]

    • Keep the container tightly closed.[1][2]

    • Store in a designated corrosives area.[1]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[5] Do not allow the chemical to enter drains or waterways.[5]

  • Clean-up:

    • Wear appropriate PPE as detailed in the table above.

    • For solid spills, sweep up and shovel into a suitable, labeled container for disposal.[1] Avoid creating dust.[1][5]

    • For solutions, absorb with an inert material and place in a suitable disposal container.[8]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan
  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[8]

  • Containerization: Collect waste material and contaminated items (e.g., gloves, absorbent materials) in suitable, closed, and clearly labeled containers for disposal.[1][7]

  • Disposal: Dispose of contents and container at an approved waste disposal plant in accordance with all applicable laws and regulations.[2][8] Do not release into the environment.[1]

Experimental Workflow Visualization

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G A Risk Assessment B Don Appropriate PPE A->B C Weighing & Preparation B->C D Experimental Use C->D E Decontaminate Equipment D->E F Segregate Waste E->F G Doff PPE E->G I Store Waste in Labeled Container F->I H Wash Hands G->H J Arrange for Professional Disposal I->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.